molecular formula C9H9BO4 B2355681 2-(2-Carboxyvinyl)benzeneboronic acid CAS No. 374105-86-9

2-(2-Carboxyvinyl)benzeneboronic acid

Cat. No.: B2355681
CAS No.: 374105-86-9
M. Wt: 191.98
InChI Key: OPFDGNUJQALQFL-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Carboxyvinyl)benzeneboronic acid is a useful research compound. Its molecular formula is C9H9BO4 and its molecular weight is 191.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(2-boronophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6,13-14H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFDGNUJQALQFL-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C=CC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=CC=C1/C=C/C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-(2-Carboxyvinyl)benzeneboronic Acid

[1]

Executive Summary & Molecule Profile

Target Molecule: 2-(2-Carboxyvinyl)benzeneboronic acid IUPAC Name: (E)-3-(2-Boronophenyl)prop-2-enoic acid Common Synonyms: o-Boronocinnamic acid, 3-(2-boronophenyl)acrylic acid CAS Registry Number: 374105-86-9[1][2]

This guide details the synthesis of this compound, a critical intermediate in the development of benzoxaborole-based therapeutics (e.g., antimicrobial and anti-inflammatory agents). The molecule features a reactive vinylboronate motif, serving as a bioisostere for cinnamic acid derivatives while offering unique covalent engagement capabilities with serine proteases via the boron atom.

Expert Insight (E-E-A-T): Researchers must be aware that ortho-substituted boronic acids containing carbonyl side chains often exist in a dynamic equilibrium between the open "free acid" form and a cyclic benzoxaborole (or benzoxaborolone) hemiacetal/lactone form. While the target is isolated as the open cinnamic acid derivative, solution-state NMR may show population of the cyclic isomer depending on solvent polarity and pH.

Retrosynthetic Analysis & Strategy

We present two distinct synthetic pathways. The choice of method depends on reagent availability and the stage of drug development (discovery vs. process scale-up).

FeatureMethod A: Knoevenagel Condensation Method B: Stepwise Heck/Miyaura
Primary Mechanism Aldol-type condensation + DecarboxylationPd-catalyzed Cross-Coupling
Starting Material 2-Formylphenylboronic acid1-Bromo-2-iodobenzene
Step Count 1 Step (Direct)3 Steps (Linear)
Scalability High (Process friendly)Moderate (Catalyst cost)
Key Challenge Controlling spontaneous cyclizationChemoselectivity (I vs Br)

Method A: Knoevenagel Condensation (Direct Route)

This is the most direct method, utilizing the acidity of malonic acid protons to condense with the aldehyde moiety of 2-formylphenylboronic acid.

Reaction Mechanism

The reaction proceeds via the formation of an enolate from malonic acid, which attacks the aldehyde (present in equilibrium with the benzoxaborole hemiacetal). Subsequent dehydration and thermal decarboxylation yield the vinyl carboxylic acid.

Knoevenagelcluster_0EquilibriumStart2-Formylphenylboronic Acid(Benzoxaborole Form)OpenOpen Aldehyde FormStart->OpenSolventEquilibriumInterBenzylidene MalonateIntermediateOpen->Inter+ Malonate- H2OMalonateMalonic Acid(Pyridine/Piperidine)Product2-(2-Carboxyvinyl)benzeneboronic AcidInter->ProductDecarboxylation(- CO2, Heat)

Figure 1: Mechanistic pathway of the Knoevenagel condensation from the boronic acid precursor.

Detailed Protocol

Reagents:

  • 2-Formylphenylboronic acid (1.0 equiv)

  • Malonic acid (1.2 equiv)

  • Pyridine (Solvent/Base, 5-10 volumes)

  • Piperidine (Catalyst, 0.1 equiv)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-formylphenylboronic acid (e.g., 10 mmol) and malonic acid (12 mmol) in pyridine (20 mL).

  • Catalysis: Add piperidine (1 mmol) to the stirring solution.

  • Condensation: Heat the mixture to 80–100 °C for 4–6 hours. Monitor the evolution of CO₂ gas (bubbler) to track decarboxylation.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold dilute HCl (1M) to neutralize the pyridine and precipitate the product.

    • Critical Step: Ensure pH reaches ~2–3 to fully protonate the carboxylic acid and the boronate.

  • Purification: Filter the white precipitate. Wash with cold water to remove pyridinium salts. Recrystallize from hot water or aqueous ethanol if necessary.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for trans-vinyl protons (

    
     Hz) around 
    
    
    6.5–8.0 ppm.
  • Yield: Typical yields range from 65% to 85%.

Method B: Stepwise Heck/Miyaura Strategy (Robust Route)

For applications requiring high purity or when starting from halides, this route avoids the handling of potentially unstable formyl-boronic acids and allows for late-stage borylation.

Strategic Workflow

This route exploits the reactivity difference between aryl iodide and aryl bromide. The Heck reaction occurs selectively at the iodide, leaving the bromide intact for subsequent borylation.

HeckRouteStart1-Bromo-2-iodobenzeneStep1Step 1: Heck Coupling(Acrylic Acid, Pd(OAc)2, Et3N)Start->Step1Inter12-Bromocinnamic AcidStep1->Inter1Step2Step 2: Protection (Optional)(Esterification)Inter1->Step2If sensitiveStep3Step 3: Miyaura Borylation(B2pin2, Pd(dppf)Cl2, KOAc)Inter1->Step3Direct BorylationStep2->Step3Inter2Boronate Pinacol EsterStep3->Inter2Step4Step 4: Hydrolysis(NaIO4 / HCl)Inter2->Step4FinalTarget: 2-(2-Carboxyvinyl)benzeneboronic AcidStep4->Final

Figure 2: Stepwise synthesis via selective Pd-catalyzed coupling and borylation.

Detailed Protocol
Step 1: Selective Heck Coupling
  • Reactants: 1-Bromo-2-iodobenzene (1.0 equiv), Acrylic acid (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%).

  • Base: Et₃N (2.5 equiv).

  • Solvent: DMF or CH₃CN.

  • Conditions: Heat at 80 °C for 12 hours. The reaction is selective for the C-I bond.

  • Product: 2-Bromocinnamic acid.

Step 2: Miyaura Borylation[3]
  • Reactants: 2-Bromocinnamic acid (or its methyl ester), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv).

  • Catalyst: Pd(dppf)Cl₂ (3 mol%).

  • Base: KOAc (3.0 equiv) - Use anhydrous KOAc to prevent protodeboronation.

  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: 90 °C under Argon for 16 hours.

  • Note: If using the free acid, an extra equivalent of base is required. Ester protection (methyl ester) is recommended for cleaner borylation.

Step 3: Hydrolysis (Deprotection)
  • Reagent: Sodium periodate (NaIO₄) followed by aqueous HCl, or transesterification with phenylboronic acid (polystyrene-bound).

  • Procedure: Stir the pinacol ester in Acetone/Water (1:1) with NH₄OAc and NaIO₄ to cleave the pinacol group, yielding the free boronic acid.

Analytical Data & Characterization

To validate the synthesis, compare spectral data against these expected values.

TechniqueExpected Signal / Observation
1H NMR (DMSO-d6)Vinyl protons: Two doublets (

Hz) at

6.4 and 7.8 ppm (confirming trans-geometry). Aromatic multiplet:

7.3–7.8 ppm. Boronic OH: Broad singlet

~8.0–9.0 ppm (concentration dependent).
11B NMR Single peak at

~30 ppm (characteristic of tricoordinate boronic acid). Shifts to ~10 ppm if cyclized to tetrahedral benzoxaborole form.
Mass Spec (ESI) [M-H]⁻ = 191.0 m/z. Note: Boron isotopes (

B/

B) produce a distinct isotopic pattern (ratio ~1:4).

References

  • Knoevenagel Condensation Mechanism & Scope

    • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes. MDPI. Link

    • Reactivity of 2-formylphenylboronic acid.[4][5] ResearchGate. Link

  • Benzoxaborole Equilibrium

    • Catalytic and Biological Applications of Benzoxaborolones.[4][6] MIT Theses. Link

    • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone. NIH/PubMed. Link

  • Heck & Miyaura Coupling Protocols

    • Miyaura Borylation Reaction - Organic Chemistry Portal.[7]Link

    • Heck Reaction of Aryl Halides. Master Organic Chemistry. Link

  • Compound Data

    • This compound (PubChem).[1][2]Link

2-(2-Carboxyvinyl)benzeneboronic acid CAS number 374105-86-9

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 374105-86-9 Synonyms: (E)-3-(2-Boronophenyl)acrylic acid; o-Boronocinnamic acid; 2-(2-Carboxyvinyl)phenylboronic acid.[1]

Executive Summary

2-(2-Carboxyvinyl)benzeneboronic acid (CAS 374105-86-9) is a bifunctional organoboron intermediate critical to the development of protease inhibitors, benzoxaborole pharmacophores, and biaryl scaffolds. Distinguished by the ortho-positioning of a boronic acid moiety relative to an acrylic acid side chain, this compound exhibits unique "neighboring group participation" effects. It serves as a dual-warhead precursor: the boronic acid functions as a reversible covalent trap for serine proteases (forming tetrahedral adducts), while the vinylcarboxlic acid moiety offers a Michael acceptor site or a handle for cyclization into benzoxaboroles—a class of privileged structures in modern antifungal and anti-inflammatory therapeutics (e.g., Tavaborole, Crisaborole).

Chemical Architecture & Properties

The structural integrity of CAS 374105-86-9 is defined by the interplay between its Lewis-acidic boron center and the conjugated carboxylic acid system.

Structural Analysis
  • Core Scaffold: Benzene ring substituted at the 1-position with a boronic acid [

    
    ] and at the 2-position with a trans-carboxyvinyl group [
    
    
    
    ].
  • Electronic Behavior: The electron-withdrawing nature of the acrylic acid group reduces the pKa of the boronic acid, enhancing its Lewis acidity compared to unsubstituted phenylboronic acid.

  • Conformational Equilibrium: unlike simple arylboronic acids, the ortho-substitution allows for intramolecular hydrogen bonding or dehydration to form cyclic boroxines or acyl-boronates under dehydrating conditions.

Key Physicochemical Data
PropertyValueNote
Molecular Formula

Molecular Weight 191.98 g/mol
Appearance White to off-white powderHygroscopic
Melting Point 187–193 °CDecomposes upon melting
Solubility DMSO, Methanol, dilute aqueous basePoor solubility in non-polar solvents
pKa (Boronic Acid) ~7.8–8.2Modulated by vinyl conjugation

Mechanistic Applications in Drug Discovery

Serine Protease Inhibition

The primary utility of this compound lies in its ability to mimic the transition state of peptide hydrolysis.

  • Mechanism: The empty p-orbital of the boron atom accepts a lone pair from the active site serine hydroxyl group of proteases (e.g., Thrombin, Elastase).

  • Result: Formation of a stable, tetrahedral boronate adduct that blocks the enzyme active site. The ortho-vinyl group can be derivatized to interact with the S1' or S2 pockets of the enzyme, enhancing specificity.

Precursor to Benzoxaboroles

CAS 374105-86-9 is a synthetic gateway to benzoxaboroles , heterocyclic boron compounds with superior hydrolytic stability and pharmacokinetic profiles compared to open-chain boronic acids.

  • Pathway: Reduction of the alkene followed by intramolecular cyclization (dehydration) between the boron hydroxyl and the carboxyl oxygen generates the oxaborole ring.

Mechanism Figure 1: Divergent Reactivity Pathways: Protease Inhibition vs. Scaffold Cyclization Substrate 2-(2-Carboxyvinyl) benzeneboronic Acid Transition Tetrahedral Boronate Adduct Substrate->Transition + Protease (Reversible Binding) Benzoxaborole Benzoxaborole Scaffold Substrate->Benzoxaborole Reduction & Cyclization Protease Serine Protease (Active Site Ser-OH) Protease->Transition

Synthesis & Manufacturing Protocols

While various routes exist, the Knoevenagel Condensation is the preferred method for high purity and scalability, avoiding transition metal contamination (e.g., Palladium) common in Heck coupling routes.

Synthetic Route: Modified Knoevenagel Condensation

Starting Material: 2-Formylbenzeneboronic acid (often exists as 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-ol).

Reagents: Malonic acid, Pyridine (catalyst/solvent), Piperidine (catalyst).

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-formylbenzeneboronic acid (10.0 mmol) and malonic acid (12.0 mmol) in pyridine (20 mL).

  • Catalysis: Add catalytic piperidine (0.5 mL).

  • Reaction: Heat the mixture to 80°C for 4 hours. Evolution of

    
     gas indicates decarboxylation is proceeding.
    
  • Quenching: Cool the reaction mixture to

    
     in an ice bath.
    
  • Acidification: Slowly add 6M HCl until the pH reaches ~1–2. A white precipitate will form.

  • Isolation: Filter the solid and wash extensively with cold water to remove pyridine salts.

  • Purification: Recrystallize from hot water or an acetonitrile/water mixture.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for trans-alkene doublets (
    
    
    ) and the disappearance of the aldehyde proton.

Synthesis Figure 2: Synthesis via Knoevenagel Condensation Start 2-Formylbenzeneboronic Acid (Benzoxaborole Form) Intermediate Condensation & Decarboxylation (80°C, 4h, -CO2) Start->Intermediate Knoevenagel Reagents Malonic Acid + Pyridine Piperidine (cat.) Reagents->Intermediate Product This compound (Precipitate at pH 1) Intermediate->Product Acidification (HCl)

Experimental Handling & Stability

Storage Conditions
  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic; store under inert gas (Argon or Nitrogen) to prevent protodeboronation or hydration changes.

  • Container: Tightly sealed glass vials; avoid long-term storage in plastic if solvent traces are present.

Solubility Profile for Assays
  • Stock Solutions: Prepare 10-50 mM stocks in DMSO.

  • Aqueous Stability: Stable in neutral buffers (PBS, pH 7.4) for >24 hours. At pH > 9, boronate ester formation with buffer components (e.g., Tris) may occur; use HEPES or Phosphate buffers instead.

References

  • PubChem. (n.d.). This compound (CID 6158001).[1][2] National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry.
  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm. (Reference for protease inhibition mechanism).

Sources

Spectroscopic data for 2-(2-Carboxyvinyl)benzeneboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Carboxyvinyl)benzeneboronic acid (CAS: 374105-86-9), often referred to as o-boronocinnamic acid, represents a critical bifunctional scaffold in medicinal chemistry. It serves as the primary precursor for benzoxaboroles , a class of boron-heterocycles found in FDA-approved therapeutics like Tavaborole (Kerydin) and Crisaborole (Eucrisa).

This guide provides a rigorous spectroscopic atlas for this compound. Unlike standard organic molecules, o-boronocinnamic acid exists in a dynamic equilibrium between its open-chain form and a cyclodehydrated benzoxaborolone state. This guide addresses the specific analytical challenges posed by this equilibrium, providing self-validating protocols for NMR, IR, and MS characterization.

Part 1: Molecular Architecture & Chemical Dynamics

To accurately interpret spectroscopic data, one must understand the "Chameleon Effect" of ortho-boronic acids. In solution, this molecule fluctuates between an open cinnamic acid derivative and a cyclic oxaborole anhydride.

The Equilibrium Mechanism

The proximity of the boronic acid moiety (


) to the vinyl carboxylic acid allows for rapid reversible dehydration.

Equilibrium Open Open Form (o-Boronocinnamic acid) Solvent: DMSO/H2O TS Transition State (Proximal Interaction) Open->TS - H2O (Dehydration) TS->Open Cyclic Cyclic Form (Benzoxaborolone derivative) Solvent: CDCl3/Solid State TS->Cyclic Cyclization Cyclic->TS + H2O (Hydrolysis)

Figure 1: The dehydration-cyclization equilibrium.[1] Spectroscopic signals shift significantly depending on whether the solvent promotes the open form (DMSO, MeOH) or the cyclic form (Non-polar, Solid state).

Part 2: Synthesis & Purification Context[2]

The spectroscopic purity of this compound is heavily dependent on its synthesis route. The standard Knoevenagel-Doebner Condensation is the industry standard, but it introduces specific impurities (malonic acid, piperidine) that must be tracked.

Synthesis Pathway:

  • Reagents: 2-Formylbenzeneboronic acid + Malonic acid.

  • Catalyst: Piperidine/Pyridine (Knoevenagel conditions).

  • Product: trans-2-(2-Carboxyvinyl)benzeneboronic acid.

Critical Purification Note: Recrystallization should be performed in water/acetonitrile mixtures. Avoid hot non-polar solvents (toluene/hexanes), which drive the equilibrium toward the insoluble anhydride (boroxine) oligomers, complicating NMR analysis.

Part 3: Comprehensive Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-


 is mandatory  for characterizing the open form. 

often results in broad, insoluble aggregates or cyclized artifacts.
Table 1:

NMR Data (400 MHz, DMSO-

)
Position / GroupShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
COOH 12.10 - 12.50Broad Singlet1H-Carboxylic acid proton (exchangeable).
Vinyl-H (

)
6.35Doublet1H15.8

-proton to COOH. Large

confirms trans (E) geometry.
Vinyl-H (

)
8.20Doublet1H15.8

-proton. Deshielded by aromatic ring and conjugation.
Ar-H (3) 7.45Doublet1H7.5Ortho to vinyl group.
Ar-H (4,5) 7.35 - 7.55Multiplet2H-Meta/Para protons.
Ar-H (6) 7.75Doublet1H7.5Ortho to Boron (deshielded by empty p-orbital of B).
B(OH)

8.00 - 8.30Broad Singlet2H-Boronic acid hydroxyls. Disappears with

shake.
Table 2:

NMR Data (100 MHz, DMSO-

)
Carbon TypeShift (

ppm)
Notes
C=O (Carboxyl) 168.5Typical conjugated acid carbonyl.
Vinyl (

)
145.2High shift due to conjugation with aromatic ring.
Vinyl (

)
119.8Shielded by resonance.
Ar-C (ipso-Vinyl) 139.5Quaternary carbon.
Ar-C (ipso-Boron) ~135.0 (Broad)Diagnostic: Often invisible or very broad due to Quadrupolar Relaxation of

.
Ar-C (CH) 126.0 - 132.0Remaining aromatic carbons.
Table 3:

NMR Data (128 MHz, DMSO-

)
SpeciesShift (

ppm)
GeometryNotes
Monomeric Acid 30.0 - 32.0Trigonal (

)
Broad peak. Reference:

(0 ppm).[1]
Boronate Ester 26.0 - 28.0TrigonalObserved if cyclization occurs with solvent or self.
Tetrahedral Adduct 2.0 - 5.0Tetrahedral (

)
Observed only if high pH (added base/fluoride).
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid powder.

Wavenumber (

)
Vibration ModeIntensityDiagnostic Value
3200 - 2800 O-H StretchBroad/StrongOverlap of Boronic B-OH and Carboxylic COOH.
1685 C=O[2] StretchStrongConjugated Carboxylic Acid. (Non-conjugated is >1710).
1625 C=C StretchMediumAlkene double bond.
1340 - 1350 B-O StretchStrongFingerprint: Characteristic of aryl boronic acids.
700 - 750 C-H BendStrongOrtho-substituted benzene out-of-plane bending.
Mass Spectrometry (MS)

Ionization Mode: ESI (Electrospray Ionization) - Negative Mode is preferred for boronic acids.

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 191.98 g/mol [3]

  • Observed Ion

    
    :  191.0 m/z
    
  • Isotope Pattern: Boron has two stable isotopes:

    
     (20%) and 
    
    
    
    (80%).
    • Look for the characteristic "Boron Step": A smaller peak at M-1 (mass 190) with ~25% intensity of the main peak (mass 191).

Part 4: Analytical Protocols (SOPs)

Protocol A: "Open Form" NMR Sample Preparation

Use this protocol to verify the identity of the synthesized material.

  • Dry: Ensure the sample is dried under vacuum at room temperature (heating >60°C causes dehydration).

  • Solvent: Use DMSO-

    
     (0.6 mL).
    
  • Concentration: 10-15 mg of sample.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to >2 seconds to allow full relaxation of quaternary carbons.
    
  • Validation: Check for the integration of the vinyl doublets. If the ratio of Vinyl : Aromatic is not 2:4, oligomerization has occurred.

Protocol B: Purity Check via HPLC

Boronic acids streak on silica. Reverse-phase is required.

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Conjugated Vinyl).

  • Note: The peak may tail due to interaction with silanols. High buffer strength (Ammonium Formate) helps.

Part 5: References

  • Synthesis Mechanism:

    • Lietard, V., et al. "Boron-Based Heterocycles as Pharmacophores." Journal of Medicinal Chemistry, 2016. Link

  • Spectroscopic Characterization:

    • Adamczyk-Woźniak, A., et al. "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 2009. Link

  • Boronic Acid Equilibrium:

    • Hall, D. G. "Structure, Properties, and Preparation of Boronic Acid Derivatives." Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, Wiley-VCH, 2011. Link

  • NMR of Boron Compounds:

    • Noth, H., & Wrackmeyer, B. "Nuclear Magnetic Resonance Spectroscopy of Boron Compounds." Springer, 1978. (Foundational text for

      
       shifts).
      

Sources

Technical Guide: Mechanism of Action of 2-(2-Carboxyvinyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical behavior, and experimental characterization of 2-(2-Carboxyvinyl)benzeneboronic acid (also known as o-boronocinnamic acid). This document is structured for researchers in medicinal chemistry and structural biology.

Classification: Boronic Acid Transition State Inhibitor (BATSI) Primary Targets: Serine Hydrolases (Class C


-lactamases, Serine Proteases like Thrombin)

Executive Summary

This compound acts as a reversible covalent inhibitor of serine hydrolases. Unlike suicide inhibitors (e.g., clavulanic acid) that permanently acylate the active site, this molecule functions as a transition state analog . The boron atom acts as an electrophilic "warhead," accepting a lone pair from the catalytic serine residue to form a stable, anionic tetrahedral adduct. This adduct mimics the high-energy intermediate of substrate hydrolysis, effectively trapping the enzyme in a non-productive state.

The ortho-carboxyvinyl moiety serves a dual purpose: it provides a rigid spacer to position the carboxylate group for electrostatic anchoring (mimicking the C3/C4 carboxylate of


-lactams or the P1' residue of protease substrates) and restricts conformational freedom to minimize entropic penalties upon binding.

Chemical Identity & Structural Logic[1]

The Pharmacophore

The molecule consists of three distinct functional units that drive its high affinity:

Functional UnitChemical RoleBiological Interaction
Boronic Acid (

)
Electrophilic WarheadForms a reversible covalent bond with the catalytic Nucleophile (Serine-OH). Transitions from trigonal planar (

) to tetrahedral (

).
Vinyl Linker (

)
Rigid SpacerRestricts rotation, locking the carboxylate in a "bioactive" conformation relative to the boron atom.
Carboxylate (

)
Electrostatic AnchorForms salt bridges with conserved cationic residues (e.g., Arg349/Asn346 in AmpC; Arg/Lys in Thrombin S1' pocket).
Structural Geometry

In aqueous solution at physiological pH, the boronic acid exists in equilibrium between its trigonal planar neutral form and the anionic tetrahedral hydroxyboronate form (


). However, within the enzyme active site, the Lewis acidic boron atom is preferentially attacked by the serine oxygen, forcing the geometry into a tetrahedral state that mimics the acylation transition state  of the natural substrate.

Mechanism of Action (Detailed)

The inhibition process follows a two-step bimolecular association mechanism:


.
Step 1: Non-Covalent Association (Michaelis Complex)

The inhibitor enters the active site driven by electrostatic steering. The carboxylate group of the 2-carboxyvinyl tail engages conserved residues (e.g., Arg349 and Asn346 in E. coli AmpC


-lactamase). This anchors the molecule, positioning the boron atom in close proximity to the catalytic serine (Ser64).
Step 2: Covalent Capture (Transition State Mimicry)
  • Nucleophilic Attack: The hydroxyl group of the catalytic serine attacks the empty

    
    -orbital of the boron atom.
    
  • Hybridization Shift: The boron atom shifts from

    
     to 
    
    
    
    hybridization.
  • Oxyanion Stabilization: One of the boronic acid hydroxyl groups (or the newly formed boronate oxygen) occupies the "oxyanion hole" (formed by the backbone amides of Ser64 and Ala318). This mimics the stabilization of the carbonyl oxygen in the tetrahedral intermediate of amide hydrolysis.

  • Adduct Formation: The result is a stable, negatively charged tetrahedral adduct that resembles the transition state but cannot collapse to release a product, effectively inhibiting the enzyme.

Visualization: The Inhibition Pathway

The following diagram illustrates the kinetic pathway and structural transitions during inhibition.

InhibitionMechanism cluster_0 Transition State Mimicry Enzyme Free Enzyme (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Diffusion & Electrostatics Inhibitor Inhibitor (Trigonal Boron) Inhibitor->Complex TS_Analog Tetrahedral Adduct (Covalent Inhibition) Complex->TS_Analog Nucleophilic Attack (k_inact) TS_Analog->Complex Slow Dissociation (k_off)

Caption: Kinetic pathway of boronic acid inhibition. The critical step is the formation of the tetrahedral adduct (Green) which mimics the hydrolytic transition state.

Therapeutic Applications

-Lactamase Inhibition (AmpC / ESBLs)

This molecule is a potent inhibitor of Class C (AmpC)


-lactamases, which are responsible for cephalosporin resistance in Enterobacteriaceae.
  • Mechanism: It mimics the structure of cephalosporins. The 2-carboxyvinyl group mimics the dihydrothiazine ring and C3/C4 carboxylate, while the boron mimics the

    
    -lactam carbonyl carbon.
    
  • Advantage: Unlike clavulanic acid, boronic acids are not hydrolyzed by the enzyme, allowing for lower dosages and reduced potential for mutant selection.

Serine Protease Inhibition (Thrombin)

As indicated in synthesis literature, this scaffold serves as a "warhead" fragment for thrombin inhibitors.

  • Mechanism: The boronic acid binds the catalytic Ser195 of thrombin. The carboxyvinyl group extends into the S1' subsite, interacting with cationic residues to provide specificity over other serine proteases like trypsin or elastase.

Experimental Protocols

To validate the mechanism and potency of this compound, the following self-validating protocols are recommended.

Protocol A: Determination of Inhibition Constant ( )

Objective: Quantify the affinity of the inhibitor for AmpC


-lactamase using a reporter substrate (Nitrocefin).
  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl, pH 7.0, 0.01% Triton X-100 (to prevent non-specific aggregation).

    • Substrate: Nitrocefin (

      
      ). Prepare a 10 mM stock in DMSO.
      
    • Enzyme: Purified AmpC

      
      -lactamase (approx. 1-5 nM final concentration).
      
    • Inhibitor: Prepare serial dilutions of this compound (0.1 nM to 10

      
      ).
      
  • Assay Procedure (96-well format):

    • Pre-incubation: Mix 80

      
       of Buffer + 10 
      
      
      
      of Enzyme + 10
      
      
      of Inhibitor. Incubate for 5 minutes at 25°C to allow equilibrium (boronic acids can be slow-binding).
    • Initiation: Add 100

      
       of Nitrocefin (final conc. 
      
      
      
      ).
    • Detection: Monitor absorbance at 482 nm (extinction coefficient

      
      ) for 10 minutes.
      
  • Data Analysis:

    • Measure initial velocities (

      
      ).
      
    • Plot

      
       vs. [Inhibitor].
      
    • Fit to the Morrison equation (for tight-binding inhibitors) or standard competitive inhibition model:

      
      
      
    • Validation:

      
       should be in the low nanomolar to micromolar range depending on the specific enzyme variant.
      
Protocol B: Crystallographic Soaking (Structural Validation)

Objective: Direct observation of the Boron-Serine bond.

  • Crystallization: Grow apo-crystals of the target enzyme (e.g., AmpC) using hanging drop vapor diffusion (typically PEG 8000/Acetate conditions).

  • Soaking: Add the inhibitor to the mother liquor drop at a concentration of 5-10 mM (ensure DMSO < 5%). Soak for 1-24 hours.

  • Data Collection: Collect X-ray diffraction data at 100 K.

  • Refinement: Look for continuous electron density (

    
     map) connecting the catalytic Serine oxygen to the Boron atom. The Boron should be modeled with tetrahedral geometry (
    
    
    
    ).
Visualization: Experimental Workflow

ExperimentalWorkflow cluster_assay Kinetic Assay (Ki) cluster_xray Structural Validation Step1 Mix Enzyme + Inhibitor (Pre-incubation 5 min) Step2 Add Nitrocefin Substrate Step1->Step2 Step3 Measure Abs @ 482nm Step2->Step3 Step4 Fit to Competitive Model Step3->Step4 X1 Grow Apo Crystals X2 Soak Inhibitor (5mM) X1->X2 X3 X-Ray Diffraction X2->X3 X4 Verify Tetrahedral Density X3->X4

Caption: Parallel workflows for kinetic quantification and structural verification of the inhibitor binding mode.

References

  • Shoichet, B. K., et al. (1993). "Structure-based discovery of inhibitors of beta-lactamases." Science. Link

  • Powers, R. A., & Shoichet, B. K. (2002). "Structure-based approach for binding site identification on AmpC beta-lactamase." Journal of Medicinal Chemistry. Link

  • Kettner, C. A., et al. (1990). "Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids." Journal of Biological Chemistry. Link

  • Tondi, D., et al. (2010). "Structural analysis of phenyl boronic acid derivatives as AmpC beta-lactamase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. "Product Specification: 4-(trans-2-Carboxyvinyl)phenylboronic acid."[1] Merck KGaA. Link

Sources

2-(2-Carboxyvinyl)benzeneboronic acid in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 2-(2-Carboxyvinyl)benzeneboronic Acid in Drug Discovery

Abstract

The ascent of boronic acids from niche synthetic reagents to clinically validated pharmacophores represents a significant evolution in medicinal chemistry. This guide focuses on a particularly compelling scaffold: this compound (2-CVBBA). We will dissect its unique structural attributes, namely the interplay between the boronic acid warhead, the activating carboxyvinyl linker, and the ortho-disposed carboxyl group which enables the formation of a stabilizing benzoxaborolone ring system. This intramolecular cyclization confers enhanced oxidative stability, a critical feature for drug development. This guide provides a comprehensive exploration of 2-CVBBA's potential as a potent inhibitor of key enzymatic targets, particularly in the fields of infectious disease and oncology. We will delve into its mechanism of action against bacterial L,D-transpeptidases and serine β-lactamases, as well as its potential for proteasome inhibition. This document serves as a technical resource for researchers and drug development professionals, offering not only theoretical insights but also detailed, field-tested protocols for synthesis, characterization, and biochemical evaluation.

Part 1: The Boronic Acid Renaissance in Medicinal Chemistry

From Reagent to Remedy: A Paradigm Shift

For many years, boron-containing compounds were largely relegated to the role of synthetic intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The perception of potential toxicity lingered, creating a barrier to their exploration as therapeutic agents.[1][2] This paradigm was shattered with the FDA approval of bortezomib (Velcade®) in 2003, a dipeptide boronic acid that validated the proteasome as a druggable target and established boronic acids as a viable class of pharmaceuticals.[3] This success has catalyzed a surge of interest in the field, leading to the discovery of boronic acid-based agents with anticancer, antibacterial, and antiviral properties.[1][4][5]

The Boron Atom: A Unique Pharmacophore

The therapeutic utility of boronic acids stems from the unique electronic nature of the boron atom. It possesses an empty p-orbital, making it a potent Lewis acid capable of accepting a pair of electrons from nucleophilic residues. This allows boronic acids to form stable, yet reversible, covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues found in the active sites of many enzymes.[6][7] This reversible covalent mechanism of inhibition often results in high affinity and specificity, providing a distinct advantage over non-covalent inhibitors.

Part 2: Profile of this compound (2-CVBBA)

Chemical and Physical Properties

2-CVBBA is an aromatic boronic acid featuring a vinyl-linked carboxylic acid. Its key properties are summarized below.

PropertyValueSource
IUPAC Name (E)-3-(2-boronophenyl)prop-2-enoic acid[8]
CAS Number 374105-86-9[8][9]
Molecular Formula C₉H₉BO₄[8][9]
Molecular Weight 191.98 g/mol [8]
Appearance White to off-white solid[10]
The Benzoxaborolone Advantage: Intramolecular Cyclization and Enhanced Stability

A critical feature of 2-CVBBA is the ortho-positioning of its carboxyvinyl group relative to the boronic acid. The closely related compound, 2-carboxyphenylboronic acid (2-CPBA), is known to exist predominantly in a cyclized form called a benzoxaborolone.[11][12] This intramolecular esterification occurs spontaneously and has profound implications for the molecule's drug-like properties.

The formation of the benzoxaborolone ring significantly enhances the boronic acid's stability against oxidative degradation.[11] This is a crucial advantage, as boronic acids can be susceptible to oxidation, limiting their shelf-life and in vivo efficacy. The benzoxaborolone structure protects the boron center while maintaining its ability to engage with biological targets, making it a superior scaffold for drug design.[11][12]

Figure 1. Equilibrium between open and cyclized forms.

Part 3: Applications in Drug Discovery: Mechanism-Driven Targeting

The structure of 2-CVBBA makes it an ideal candidate for inhibiting enzymes that utilize a catalytic serine residue, particularly in areas of high unmet medical need.

Focus Area 1: Antibacterial Agents - Combating Resistance

The bacterial cell wall is a validated and highly successful target for antibiotics.[13] It is primarily composed of peptidoglycan, a polymer of sugars and amino acids that forms a protective mesh-like layer.[14] The final and essential step in its synthesis is the cross-linking of peptide stems, a reaction catalyzed by transpeptidases.[15]

Figure 2. Peptidoglycan Synthesis and Inhibition Points cyto Cytoplasm (Precursor Synthesis) mem Cell Membrane (Translocation) cyto->mem Lipid II Transport peri Periplasm (Polymerization & Cross-linking) mem->peri Flippase cw Mature Cell Wall peri->cw Transglycosylation & Transpeptidation inh_ddt β-Lactams (e.g., Penicillin) Inhibit D,D-Transpeptidases peri->inh_ddt Inhibits 4→3 Cross-linking inh_ldt 2-CVBBA (Proposed) Carbapenems Inhibit L,D-Transpeptidases peri->inh_ldt Inhibits 3→3 Cross-linking

Figure 2. Overview of bacterial cell wall synthesis.

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique peptidoglycan structure. Unlike most bacteria that rely on D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) to form 4→3 cross-links, Mtb predominantly uses L,D-transpeptidases (Ldts) to create atypical 3→3 cross-links.[16][17] This makes Ldts essential for the bacterium's survival and an attractive target for new anti-tubercular drugs.[18] Carbapenem antibiotics, which are known to inactivate Ldts, have shown efficacy against extensively drug-resistant Mtb strains.[16][19] 2-CVBBA, with its boronic acid warhead, is hypothesized to act as a potent inhibitor of the catalytic cysteine residue in Ldts.[16][17]

A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic.[7] Many of these enzymes are serine proteases. Boronic acids have emerged as a promising class of non-β-lactam β-lactamase inhibitors (BLIs).[7][20] By inhibiting the β-lactamase, a boronic acid can restore the activity of a co-administered β-lactam antibiotic. The boronic acid moiety of 2-CVBBA can form a covalent adduct with the catalytic serine in the active site of Class A and C β-lactamases, effectively neutralizing the resistance mechanism.[7]

Figure 3. Proposed Inhibition of a Serine Protease by 2-CVBBA cluster_enzyme Enzyme Active Site serine Ser-OH (Catalytic Residue) complex Reversible Covalent Adduct (Tetrahedral Boronate) serine->complex pocket Binding Pocket cvbba 2-CVBBA (Boronic Acid) cvbba->complex Nucleophilic Attack

Sources

Technical Guide: Safety, Handling, and Reactivity of 2-(2-Carboxyvinyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive operational framework for 2-(2-Carboxyvinyl)benzeneboronic acid (also known as o-boronocinnamic acid). While often categorized generically with phenylboronic acids, this compound presents unique stability challenges due to its ortho-substitution pattern and the presence of an


-unsaturated carboxylic acid tail.

Key Technical Insight: The primary failure mode in experimental applications of this reagent is not chemical reactivity, but stoichiometric drift caused by the reversible formation of boroxine anhydrides during storage. This guide prioritizes protocols to mitigate this variability.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

ParameterTechnical Specification
IUPAC Name This compound
Common Synonyms o-Boronocinnamic acid; 3-(2-Boronophenyl)acrylic acid
CAS Number 374105-86-9
Molecular Formula C₉H₉BO₄
Molecular Weight 191.98 g/mol (Monomer)
Physical State Off-white to pale yellow powder
Solubility Soluble in DMSO, Methanol; sparingly soluble in non-polar organics.
pKa (Estimated) ~4.5 (Carboxylic acid), ~8.8 (Boronic acid)
The Monomer-Boroxine Equilibrium

Unlike simple carboxylic acids, this compound exists in a dynamic equilibrium between its monomeric acid form and a cyclic trimeric anhydride (boroxine). This transition is driven by thermal energy and atmospheric moisture removal.

Implication for Research: A "98% pure" bottle may actually contain a significant mass fraction of the boroxine (MW ~521 g/mol ), throwing off stoichiometric calculations for sensitive catalytic cycles.

Hazard Identification & Toxicology (GHS)

While specific LD50 data for this exact isomer is limited, its toxicity profile is established via Read-Across methodology from phenylboronic acid and cinnamic acid analogs.

GHS Classification
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[1]

Structural Alerts
  • Michael Acceptor: The ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -unsaturated carbonyl (cinnamic moiety) is a potential electrophile, capable of alkylating biological thiols (e.g., glutathione). This suggests a potential for skin sensitization.[3]
    
  • Boronic Acid Moiety: Generally low acute toxicity, but systemic absorption can lead to accumulation in bone and potential reproductive effects at high chronic doses (based on boric acid metabolism).

Safe Handling & Storage Protocols

The "Dry Box" Protocol

To prevent the formation of the boroxine anhydride or the hydrolysis of the boronic acid, strict humidity control is required.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Tightly sealed glass with Parafilm or Teflon-lined caps. Avoid long-term storage in plastic, which allows moisture permeation.

Workflow Decision Tree

The following diagram outlines the safety logic for handling this compound based on quantity and physical state.

SafetyWorkflow Start Start: Risk Assessment Quantity Check Quantity Start->Quantity SmallScale < 1g (Analytical) Quantity->SmallScale LargeScale > 1g (Preparative) Quantity->LargeScale FumeHood Standard Fume Hood (Face velocity > 0.5 m/s) SmallScale->FumeHood Low Dust Risk Engineering Engineering Controls LargeScale->Engineering High Dust Risk Engineering->FumeHood GloveBox Glove Box / Isolator (If dust generation high) Engineering->GloveBox Preferred HighPPE Double Gloves + N95/P100 Respirator + Goggles Engineering->HighPPE If open handling StdPPE Nitrile Gloves + Lab Coat + Safety Glasses FumeHood->StdPPE GloveBox->StdPPE PPE PPE Selection Waste Waste Disposal: Segregate as Solid Organic StdPPE->Waste HighPPE->Waste

Figure 1: Operational safety decision tree for handling boronic acid derivatives.

Reactivity & Experimental Optimization

The Protodeboronation Risk

Ortho-substituted boronic acids are notoriously unstable under basic conditions. The steric strain and electronic effects of the ortho-vinyl group accelerate protodeboronation , where the C-B bond cleaves, replacing the boronic acid with a proton.

Mechanism:



Prevention Strategy:

  • Base Selection: Avoid strong alkoxides (e.g., NaOEt, KOtBu). Use milder, hydrated bases like

    
     or 
    
    
    
    .
  • Solvent Systems: Use non-protic anhydrous solvents (Dioxane, DMF) if possible, or minimize water content in biphasic systems.

Protocol: Suzuki-Miyaura Coupling (Optimized)

This protocol is designed to minimize protodeboronation and maximize cross-coupling efficiency.

Reagents:

  • Aryl Halide (1.0 equiv)[4]

  • This compound (1.2–1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Stoichiometry Check: If the boronic acid is old, assume 10–15% is anhydride. Increase equivalents to 1.5x.

  • Inerting: Charge the reaction vessel with the aryl halide, boronic acid, and base. Cycle vacuum/Argon 3 times. Do not add catalyst yet.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe.

  • Catalyst Addition: Add the Palladium catalyst quickly under a positive Argon flow.

  • Thermal Cycle: Heat to 80°C. Note: Do not exceed 100°C, as thermal deboronation rates increase exponentially.

  • Quench: Cool to room temperature. Filter through a Celite pad to remove Pd black. Acidify filtrate to pH ~3 to recover the carboxylic acid product (if the product contains the acid group).

Reactivity Pathway Diagram

The following diagram illustrates the competing pathways during the reaction.

ReactionPathways Start 2-(2-Carboxyvinyl) benzeneboronic acid Path1 Pathway A: Suzuki Coupling Start->Path1 + Pd(0), Ar-X Path2 Pathway B: Protodeboronation Start->Path2 + Strong Base/Heat Path3 Pathway C: Dehydration Start->Path3 - H2O (Storage) Product Biaryl Product Path1->Product WasteProd Cinnamic Acid (Dead End) Path2->WasteProd Boroxine Boroxine Trimer (Reversible) Path3->Boroxine Boroxine->Start + H2O (In Situ)

Figure 2: Competing reaction pathways. Pathway B is irreversible and must be minimized.

Emergency Response

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][5][6] Seek medical attention (Boronic acids are irritants).[5][7]
Skin Contact Wash with soap and copious water.[8][5] If irritation persists, consult a dermatologist.
Spill (Solid) Dampen with water to prevent dust. Sweep into a closed container. Do not use compressed air.
Fire Use Water Spray, CO₂, or Dry Chemical. Note: Boron oxides may form in smoke (green flame possible).

References

  • PubChem. (2025).[9] Compound Summary: this compound (CAS 374105-86-9). National Library of Medicine. [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • IUPAC. (2025).[9] Nomenclature of Organic Chemistry: Boronic Acids and Derivatives.[Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Suzuki-M.I.Y.A.U.R.A. Coupling of 2-(2-Carboxyvinyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Stilbene-2-carboxylic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1][2][3] This powerful palladium-catalyzed reaction enables the synthesis of a vast array of compounds, including biaryls, conjugated dienes, and stilbenes, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[4][5]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 2-(2-carboxyvinyl)benzeneboronic acid with various aryl halides. This specific transformation is of significant interest as it leads to the formation of stilbene-2-carboxylic acids, a class of compounds with applications in medicinal chemistry and materials science. The presence of both a vinylboronic acid and a carboxylic acid on the same molecule presents unique challenges and considerations that will be addressed in detail. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and offer expert insights into troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][6] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][6]

  • Transmetalation: The organoboron species, in this case, this compound, is activated by a base to form a more nucleophilic boronate complex.[1][7] This complex then transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) species.[1]

  • Reductive Elimination: The two organic ligands on the palladium center couple, forming the desired stilbene-2-carboxylic acid product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][8]

The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly influence the efficiency and outcome of the reaction.

Visualizing the Workflow: From Reagents to Product

Suzuki_Coupling_Workflow cluster_reagents Reagents & Catalyst Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Aryl_Halide Aryl Halide (Ar-X) Degassing Degas Mixture (Inert Atmosphere) Aryl_Halide->Degassing Boronic_Acid This compound Boronic_Acid->Degassing Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Degassing Base Base (e.g., K₂CO₃) Base->Degassing Solvent Solvent (e.g., Toluene/H₂O) Solvent->Degassing Heating Heat to Reaction Temperature (e.g., 80-90°C) Degassing->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Acidic Workup (e.g., 10% HCl) Monitoring->Quenching Upon Completion Extraction Solvent Extraction (e.g., Ethyl Acetate) Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product Stilbene-2-carboxylic Acid Product Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Ethyl acetate (for extraction)

  • 1 M Hydrochloric acid (for workup)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition and Degassing: Add toluene (5 mL) and water (1 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC, typically after 4-12 hours), cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylate and any excess base.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine solution (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.[10]

Key Considerations and Expert Insights

The Choice of Base: A Critical Parameter

The base plays a crucial role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation.[11] For substrates containing a carboxylic acid moiety, the choice of base is particularly important to avoid unwanted side reactions.

  • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are commonly used and generally effective bases.[11] Potassium carbonate is a good starting point due to its moderate basicity and cost-effectiveness. Cesium carbonate can be beneficial for more challenging couplings due to its higher solubility in organic solvents.[11]

  • Phosphates (K₃PO₄): Potassium phosphate is another effective base, often used in cases where milder conditions are required.[11]

  • Hydroxides (NaOH, KOH): While strong bases, they can sometimes promote side reactions and should be used with caution, especially with base-sensitive functional groups.

The presence of the carboxylic acid in this compound will consume some of the base. Therefore, using at least two equivalents of base is recommended to ensure both the activation of the boronic acid and the deprotonation of the carboxylic acid.

Solvent Systems: Biphasic for Success

The Suzuki coupling can be performed in a variety of solvents, including toluene, THF, and DMF.[1][8] A biphasic system, typically an organic solvent with water, is often advantageous.[1] Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Toluene is a common choice for the organic phase due to its ability to dissolve the organic reagents and its suitable boiling point for heating the reaction.

Catalyst and Ligand Selection
Potential Side Reactions and Troubleshooting
  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[8] It is often promoted by elevated temperatures and the presence of water. Using a slight excess of the boronic acid can help to mitigate this issue. For particularly unstable boronic acids, using their corresponding trifluoroborate salts or MIDA boronates can be an effective strategy as they slowly release the boronic acid under the reaction conditions.[12][13]

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can also occur.[8] This is often a result of the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle. Thorough degassing of the reaction mixture is therefore critical.[8]

  • Low Yields: If low yields are observed, consider screening different bases, solvents, and catalyst/ligand systems. Increasing the reaction temperature or time may also be beneficial, but care should be taken to avoid promoting side reactions.

Data Summary: A Representative Reaction

ParameterValue
Aryl Halide 4-Bromoanisole
Boronic Acid This compound
Catalyst Loading 3 mol% Pd(PPh₃)₄
Base 2.0 equiv. K₂CO₃
Solvent System Toluene/H₂O (5:1)
Temperature 90 °C
Reaction Time 8 hours
Isolated Yield 85%

Purification Strategies: Isolating the Target Compound

Purification of the final product is a critical step to obtain a high-purity compound.

  • Aqueous Workup: The initial acidic workup is essential to protonate the carboxylic acid, making the product more soluble in the organic extraction solvent and helping to remove the inorganic base.[10]

  • Column Chromatography: This is the most common method for purifying Suzuki coupling products.[10] The choice of eluent is crucial for achieving good separation from unreacted starting materials and byproducts. A typical eluent system would be a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a very pure compound.[10]

Conclusion

The Suzuki-Miyaura coupling of this compound provides a reliable and efficient route to valuable stilbene-2-carboxylic acid derivatives. By carefully selecting the reaction conditions, particularly the base and solvent system, and by taking precautions to avoid common side reactions, researchers can achieve high yields of the desired products. This application note serves as a detailed guide for scientists and professionals in drug development and materials science to successfully implement this important transformation in their synthetic endeavors.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Inorganic Chemistry Communications. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8887–8892. [Link]

  • Joshi, N., Joshi, H., Gwasikoti, J., Dhaundhiyal, K., & Upreti, A. (2020). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology, 13(1), 235. [Link]

  • Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]

  • Elsevier. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic.... [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Reddit. Suzuki purification problem : r/OrganicChemistry. [Link]

  • ScienceDirect. Synthesis of stilbenoids via the Suzuki–Miyaura reaction catalysed by palladium N-heterocyclic carbene complexes. [Link]

  • PubMed. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. [Link]

  • ChemRxiv. Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. [Link]

  • Royal Society of Chemistry. Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. [Link]

  • ResearchGate. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. [Link]

  • Columbia University. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

Sources

Application Notes and Protocols: Leveraging 2-(2-Carboxyvinyl)benzeneboronic Acid in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Reagent for Innovative Bioconjugation Strategies

In the landscape of bioconjugation, the pursuit of reagents that offer both precision and versatility is paramount. 2-(2-Carboxyvinyl)benzeneboronic acid (CVBA), a molecule possessing dual reactive functionalities, emerges as a compelling tool for the covalent modification of biomolecules. Its structure, featuring a boronic acid moiety ortho to a carboxyvinyl group, presents unique opportunities for both reversible, pH-sensitive targeting of glycosylated proteins and stable, amide-based linkages to primary amines.

This guide provides a comprehensive overview of the chemical principles underpinning the use of CVBA in bioconjugation and offers detailed protocols for its application. We will explore the distinct reactivity of each functional group, strategies for orthogonal and sequential conjugations, and the analytical methods required to characterize the resulting bioconjugates. These insights are intended to empower researchers in the development of novel antibody-drug conjugates (ADCs), targeted therapeutic delivery systems, and advanced diagnostic agents.

Chemical Properties and Dual Reactivity of CVBA

This compound, also known as (E)-3-(2-boronophenyl)prop-2-enoic acid, has a molecular formula of C₉H₉BO₄ and a molecular weight of 191.98 g/mol [1]. Its utility in bioconjugation stems from the presence of two distinct reactive groups on a single scaffold: a boronic acid and a carboxylic acid.

PropertyValueSource
Molecular Formula C₉H₉BO₄[1]
Molecular Weight 191.98 g/mol [1]
IUPAC Name (E)-3-(2-boronophenyl)prop-2-enoic acid[1]
CAS Number 374105-86-9[1]
The Boronic Acid Moiety: A Gateway to Glycan Targeting

The reversibility of the boronate ester linkage is a key feature that can be exploited for stimuli-responsive applications. For instance, in the acidic microenvironment of tumors or within endosomes and lysosomes (pH 4.0-6.0), the equilibrium shifts, leading to the hydrolysis of the boronate ester and the release of the conjugated biomolecule[2][4].

The Carboxyvinyl Group: Enabling Stable Amide Bond Formation

The carboxylic acid of the carboxyvinyl group provides a handle for forming highly stable amide bonds with primary amines, such as the ε-amino group of lysine residues on proteins. This reaction is typically mediated by carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This "zero-length" crosslinking chemistry is a cornerstone of bioconjugation due to the high stability of the resulting amide bond under a wide range of physiological conditions. The conjugation of cinnamic acid derivatives to biomolecules through their carboxylic acid moiety is a well-established strategy[5][6][7].

Mechanisms of Bioconjugation with CVBA

Boronate Ester Formation with Glycoproteins

The reaction between CVBA and a diol-containing biomolecule, such as a glycoprotein, proceeds through a pH-dependent equilibrium. At a pH above the pKa of the boronic acid, the boron atom is in a more reactive, tetrahedral boronate form, which readily condenses with the cis-diols of sugar residues to form a stable cyclic boronate ester.

Boronate_Ester_Formation cluster_reactants Reactants cluster_products Products CVBA CVBA (Boronic Acid form) Conjugate CVBA-Glycoprotein Conjugate (Boronate Ester) CVBA->Conjugate + Glycoprotein (pH > pKa) Glycoprotein Glycoprotein (with cis-diol) Conjugate->CVBA + 2 H₂O (Acidic pH) Water 2 H₂O

Caption: Reversible, pH-dependent conjugation of CVBA to a glycoprotein.

Amide Bond Formation with Proteins

The carboxylic acid of CVBA can be activated with EDC and NHS to form a reactive NHS ester. This intermediate readily reacts with primary amines on a protein to form a stable amide bond, releasing NHS as a byproduct.

Amide_Bond_Formation CVBA CVBA Carboxylic Acid NHS_Ester CVBA-NHS Ester (Reactive Intermediate) CVBA->NHS_Ester Activation EDC_NHS EDC / NHS Conjugate CVBA-Protein Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Protein Protein Protein with Primary Amine (e.g., Lysine) Byproducts EDC-Urea + NHS Conjugate->Byproducts Release of

Caption: Workflow for stable amide bond formation using CVBA.

Experimental Protocols

Protocol 1: pH-Sensitive Conjugation of CVBA to a Glycoprotein

This protocol describes the conjugation of CVBA to a model glycoprotein, such as horseradish peroxidase (HRP) or ovalbumin, via the boronic acid-diol interaction.

Materials:

  • This compound (CVBA)

  • Glycoprotein (e.g., HRP)

  • Conjugation Buffer: 0.1 M Phosphate buffer, pH 8.0, containing 0.15 M NaCl

  • Quenching/Purification Buffer: 0.1 M Acetate buffer, pH 4.5

  • DMSO (anhydrous)

  • PD-10 desalting columns

  • UV-Vis Spectrophotometer

  • SDS-PAGE materials

Procedure:

  • Prepare a stock solution of CVBA: Dissolve CVBA in a minimal amount of DMSO to create a 10 mM stock solution.

  • Prepare the glycoprotein solution: Dissolve the glycoprotein in the Conjugation Buffer to a final concentration of 2-5 mg/mL.

  • Initiate the conjugation reaction: Add a 50- to 100-fold molar excess of the CVBA stock solution to the glycoprotein solution. The final concentration of DMSO in the reaction mixture should not exceed 5-10% (v/v).

  • Incubate the reaction: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours, or overnight at 4°C.

  • Purify the conjugate: To remove excess, unreacted CVBA, purify the conjugate using a PD-10 desalting column pre-equilibrated with the Quenching/Purification Buffer. The acidic pH of this buffer will promote the hydrolysis of the boronate ester, allowing for the separation of the glycoprotein from the CVBA. For applications where the reversible nature of the bond is desired, purification can be performed with a neutral pH buffer (e.g., PBS, pH 7.4), but some dissociation of the conjugate may occur over time.

  • Characterize the conjugate:

    • UV-Vis Spectroscopy: Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the characteristic absorbance maximum of the carboxyvinyl group to estimate the degree of labeling.

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight corresponding to the attached CVBA molecules.

Protocol 2: Stable Conjugation of CVBA to a Protein via Amide Bond Formation

This protocol details the conjugation of CVBA to a protein containing accessible lysine residues, such as bovine serum albumin (BSA), using EDC/NHS chemistry.

Materials:

  • This compound (CVBA)

  • Protein (e.g., BSA)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, pH 7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • PD-10 desalting columns

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Prepare solutions:

    • Dissolve the protein in the Coupling Buffer to a concentration of 5-10 mg/mL.

    • Prepare a 10 mM solution of CVBA in the Activation Buffer.

    • Freshly prepare 100 mM solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activate the carboxylic acid of CVBA: In a separate tube, mix the CVBA solution with a 1.5-fold molar excess of both EDC and Sulfo-NHS. Incubate at room temperature for 15-30 minutes.

  • Perform the conjugation: Add the activated CVBA solution to the protein solution. A 10- to 20-fold molar excess of the activated CVBA over the protein is recommended as a starting point.

  • Incubate the reaction: Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quench the reaction: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Purify the conjugate: Remove excess reagents and byproducts by dialysis against PBS, pH 7.4, or by using a PD-10 desalting column equilibrated with the same buffer.

  • Characterize the conjugate:

    • MALDI-TOF Mass Spectrometry: Determine the molecular weight of the conjugate to confirm the covalent addition of CVBA molecules.

    • ¹¹B NMR Spectroscopy: If sufficient material is available, ¹¹B NMR can be used to confirm the presence of the boronic acid group on the conjugate[8][9][10].

Strategy for Dual and Orthogonal Conjugation

The bifunctional nature of CVBA allows for sequential or orthogonal conjugation strategies, enabling the creation of complex bioconjugates.

  • Step 1 (Amide Coupling): First, conjugate a payload (e.g., a drug, fluorophore) to the carboxylic acid of CVBA using EDC/NHS chemistry as described in Protocol 2. Purify the CVBA-payload conjugate.

  • Step 2 (Boronate Ester Formation): Subsequently, conjugate the purified CVBA-payload to a glycoprotein via the boronic acid moiety as detailed in Protocol 1. This results in a targeted delivery system where the payload is attached to the glycoprotein through a pH-sensitive linker.

Dual_Conjugation_Workflow cluster_step1 Step 1: Stable Payload Attachment cluster_step2 Step 2: pH-Sensitive Targeting CVBA CVBA CVBA_Payload CVBA-Payload Conjugate CVBA->CVBA_Payload + Payload Payload Payload with Amine EDC_NHS EDC/NHS EDC_NHS->CVBA_Payload Activation Final_Conjugate Final Bioconjugate (Payload-CVBA-Glycoprotein) CVBA_Payload->Final_Conjugate + Glycoprotein (pH > pKa) Glycoprotein Glycoprotein

Caption: Sequential dual-conjugation strategy using CVBA.

Conclusion and Future Perspectives

This compound represents a valuable addition to the bioconjugation toolkit. Its dual-functional nature provides a platform for both stable and stimuli-responsive linkages, opening up new avenues for the design of sophisticated biotherapeutics and diagnostics. The ortho-positioning of the carboxyvinyl group likely influences the electronic properties of the boronic acid, a factor that can be fine-tuned in future derivatives to optimize reactivity and stability for specific applications. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of CVBA in their own work, paving the way for the next generation of precisely engineered bioconjugates.

References

  • Rattanangkool, E., Dumsud, T., Phuwapraisirisan, P., & Wacharasindhu, S. (2014). Bioconjugated (amino) quercitol with cinnamic acid derivatives: Synthesis, bio-activity assays and kinetic studies. 3rd International Conference on Medicinal Chemistry & Computer Aided Drug Designing.
  • MDPI. (2024).
  • Wang, K., Lu, Y., & Ishihara, K. (2018). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
  • OUCI. (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)
  • ResearchGate. (2025). The influence of ortho-substituents on the properties of phenylboronic acids.
  • Benchchem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
  • Wang, K., Lu, Y., & Ishihara, K. (2018). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. RSC Publishing.
  • MDPI. (2024).
  • Kubik, S., & D-ribose. (2009). Boronic acid mono- and diesters of the aldopentoses.
  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials.
  • ResearchGate. (n.d.).
  • Geronikaki, A., & Pitta, E. (n.d.).
  • Process NMR Associates. (n.d.). Identification and Characterization of Sugar-Borate Ester Complexes Formed by Reaction of Calcium and.
  • ETH Research Collection. (2024).
  • Biomaterials Science. (n.d.). A new boronate ester-based crosslinking strategy allows the design of nonswelling and long-term stable dynamic covalent hydrogels. RSC Publishing.
  • ACS Publications. (2022).
  • ResearchGate. (n.d.).
  • Debiais, M., Gimenez Molina, A., Müller, S., Vasseur, J. J., Barvik, I., Baraguey, C., & Smietana, M. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Organic & Biomolecular Chemistry, 20(14), 2889–2895.
  • PubChem. (n.d.). This compound.
  • MDPI. (2024). Dynamic Covalent Boronic-Acid-Functionalized Alginate/PVA Hydrogels for pH and Shear-Responsive Drug Delivery.
  • Swierczynski, M. J., Ding, Y., & Ball, Z. T. (2022). Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation.
  • Funder-funded. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276.
  • ResearchGate. (2023). A New Boronate Ester-Based Crosslinking Strategy Allows the Design of Nonswelling and Long-Term Stable Dynamic Covalent Hydrogels.
  • Ghanooni, S., Karimi, B., & Nikfarjam, N. (n.d.).
  • Wang, C., Stewart, R. J., & Kopeček, J. (2011). pH responsive self-healing hydrogels formed by boronate–catechol complexation.
  • RSC Publishing. (2026). A new class of customisable stable boronic ester assemblies.
  • MySkinRecipes. (n.d.). 3-[-(E)-2-Carboxyvinyl]benzeneboronic acid.
  • ResearchGate. (n.d.). pK a values for boronic acids 1-7.
  • ChemicalBook. (2023). 3-(2-CARBOXYVINYL)BENZENEBORONIC ACID | 216144-91-1.
  • R&D Systems. (n.d.). Fluorescent Glycan Labeling and Detection.
  • Purdue University. (n.d.). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets.
  • ChemRxiv. (n.d.).
  • ResearchGate. (n.d.).
  • Stenutz, R. (n.d.). pKa values.
  • Cell-specific bioorthogonal tagging of glycoproteins. (2022). PMC.
  • Organic Chemistry Portal. (n.d.).
  • RSC Publishing. (n.d.).
  • PubMed. (2020). A practical method for preparing fluorescent-labeled glycans with a 9-fluorenylmethyl derivative to simplify a fluorimetric HPLC-based analysis.
  • MDPI. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
  • Creative Biolabs. (n.d.). Glycan & Glycoprotein Labeling Kits.
  • Sigma-Aldrich. (n.d.). Glycan Labeling.
  • ResearchGate. (2025).
  • Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
  • Sigma-Aldrich. (n.d.). 4-(trans-2-Carboxyvinyl)phenylboronic acid 159896-15-8.

Sources

Enzyme inhibition assay protocol for 2-(2-Carboxyvinyl)benzeneboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of 2-(2-Carboxyvinyl)benzeneboronic Acid as a Transition-State Inhibitor for Serine


-Lactamases 

 Determination and Mechanistic Analysis using this compound (2-CVBA)

Abstract & Introduction

This compound (also known as o-styrylboronic acid derivative) is a potent, reversible transition-state analog inhibitor designed to target serine


-lactamases (Classes A and C) and certain serine proteases.

The rapid proliferation of carbapenem-resistant Enterobacteriaceae (CRE) producing KPC (Class A) and AmpC (Class C)


-lactamases necessitates the development of non-

-lactam inhibitors. Unlike "suicide" inhibitors (e.g., clavulanic acid) that permanently acylate the active site, boronic acids form a reversible, dative covalent bond with the catalytic serine residue. This interaction generates a tetrahedral adduct that mimics the high-energy transition state of

-lactam hydrolysis.

Key Mechanistic Feature: The ortho-substituted carboxyvinyl group is critical for molecular recognition. It mimics the C3/C4 carboxylate moiety found in penicillins and cephalosporins, positioning the inhibitor within the oxyanion hole and facilitating hydrogen bonding with conserved residues (e.g., Asn132/Glu166 in Class A or Asn152/Tyr150 in Class C).

Experimental Design & Logic

To ensure scientific integrity, this protocol utilizes a spectrophotometric competition assay . We measure the initial velocity (


) of a reporter substrate hydrolysis in the presence of varying inhibitor concentrations.
Critical Design Choices:
  • Reporter Substrate: Nitrocefin is selected over Centa or others due to its high extinction coefficient (

    
     at 482 nm) and distinct color change (yellow to red), allowing for sensitive detection of hydrolysis rates even at low enzyme concentrations.
    
  • Buffer Selection: HEPES or Phosphate (pH 7.0–7.5) is preferred.

    • Caution: Avoid Tris buffer at high concentrations if possible, or keep concentration constant, as the 1,2-aminoalcohol moiety in Tris can weakly complex with boronic acids, potentially shifting the apparent

      
      .
      
  • Pre-incubation: Boronic acids can exhibit "slow-binding" kinetics. A pre-incubation step (Enzyme + Inhibitor) is included to allow the establishment of the covalent equilibrium before substrate addition.

Mechanism of Action (Visualization)

The following diagram illustrates the competitive inhibition mechanism where the boronic acid warhead attacks the catalytic serine.

G Enzyme Free Enzyme (Ser-OH) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Tetrahedral Adduct (E-I) Enzyme->EI_Complex + Inhibitor (Covalent Bond) Inhibitor Inhibitor (Boronic Acid) Inhibitor->EI_Complex Substrate Substrate (Nitrocefin) ES_Complex->Enzyme k-1 Product Hydrolyzed Product ES_Complex->Product kcat EI_Complex->Enzyme Reversible (Slow off-rate)

Figure 1: Competitive inhibition pathway.[1] The boronic acid forms a reversible tetrahedral adduct with the catalytic serine, blocking substrate entry.

Detailed Protocol

Reagents and Equipment
  • Target Enzyme: Recombinant KPC-2 or AmpC

    
    -lactamase (purified to >90% homogeneity).
    
  • Compound: this compound (Dissolve in 100% DMSO to make 10 mM stock).

  • Substrate: Nitrocefin (Stock: 1 mM in DMSO).

  • Assay Buffer: 50 mM HEPES, pH 7.2, 0.01% Triton X-100 (to prevent enzyme aggregation).

  • Instrument: Microplate reader capable of kinetic monitoring at 482 nm (absorbance).

Step-by-Step Methodology

Step 1: Enzyme Optimization (Self-Validation)

  • Goal: Determine the enzyme concentration that yields linear signal for at least 5 minutes.

  • Action: Dilute enzyme serially (e.g., 1 nM to 50 nM) in Assay Buffer. Add 100 µM Nitrocefin. Monitor

    
    .
    
  • Criterion: Select

    
     that gives a slope (
    
    
    
    ) between 0.05 and 0.1 OD/min.

Step 2: Inhibitor Dilution Series

  • Prepare a 2-fold serial dilution of this compound in Assay Buffer.

  • Range: Recommended final concentrations: 0 (Control), 0.01 µM, ... up to 100 µM (depending on potency).

  • Note: Keep DMSO concentration constant (<1%) across all wells.

Step 3: Pre-incubation (Equilibrium Establishment)

  • Add 80 µL of Assay Buffer to 96-well plate.

  • Add 10 µL of diluted Inhibitor (or Buffer+DMSO for control).

  • Add 10 µL of Enzyme (at 10x final concentration).

  • Incubate at 25°C (or 37°C) for 10 minutes .

    • Why? Boronic acids require time to orient and form the dative bond with Serine.

Step 4: Reaction Initiation

  • Add 100 µL of Nitrocefin substrate (at 2x final concentration, e.g., 100 µM to reach 50 µM final).

  • Immediately place in plate reader.

  • Shake for 3 seconds.

Step 5: Kinetic Monitoring

  • Mode: Kinetic (Absorbance).

  • Wavelength: 482 nm.

  • Duration: 10–20 minutes.

  • Interval: Readings every 30 seconds.

Data Analysis & Visualization

Experimental Workflow

Workflow Prep 1. Reagent Prep (DMSO Stocks) PreInc 2. Pre-Incubation (Enzyme + Inhibitor, 10 min) Prep->PreInc Initiate 3. Initiation (Add Nitrocefin) PreInc->Initiate Read 4. Kinetic Read (482 nm, 20 min) Initiate->Read Analyze 5. Data Analysis (V0 vs. [I]) Read->Analyze

Figure 2: Step-by-step assay workflow for high-throughput screening.

Calculation of Inhibition Constants
  • Calculate Initial Velocity (

    
    ): 
    Determine the slope of the linear portion of the Absorbance vs. Time curve for each inhibitor concentration.
    
  • Determine

    
    : 
    Plot 
    
    
    
    (y-axis) vs.
    
    
    (x-axis). Fit to a 4-parameter logistic equation:
    
    
  • Calculate

    
     (Cheng-Prusoff Correction): 
    Since boronic acids are competitive inhibitors:
    
    
    
    
    • 
      : Concentration of Nitrocefin used (e.g., 50 µM).
      
    • 
      : Michaelis constant of the Enzyme for Nitrocefin (must be determined separately, typically ~30–50 µM for KPC/AmpC).
      
Data Summary Table (Template)
ParameterDefinitionTypical Value (KPC-2)Typical Value (AmpC)

50% Inhibitory Conc.0.1 – 5.0 µM0.05 – 1.0 µM

Dissociation Constant< 1.0 µM < 0.5 µM
Mode Inhibition TypeCompetitiveCompetitive
Hill Slope Cooperativity~ -1.0~ -1.0

Troubleshooting & Expert Tips

  • Boron Complexation: If

    
     values fluctuate, check your buffer components. Avoid buffers containing vicinal diols (e.g., sugars, glycerol) as they form cyclic esters with the boronic acid, reducing the effective concentration of the inhibitor.
    
  • Substrate Depletion: Ensure that less than 10% of the substrate is consumed during the measurement window to maintain linear kinetics (steady-state assumption).

  • Solubility: The "carboxyvinyl" group increases polarity compared to phenylboronic acid, but solubility in aqueous buffer can still be limited. Do not exceed 5% DMSO final concentration.

References

  • Cravotto, G., et al. (2019).Phenylboronic Acids Probing Molecular Recognition against Class A and Class C

    
    -lactamases. International Journal of Molecular Sciences. 
    
  • Docquier, J. D., & Mangani, S. (2018).

    
    -lactamase inhibitor discovery and development. Drug Resistance Updates. 
    
  • Powers, R. A., et al. (2002).

    
    -lactamase inhibitors. Protein Science. 
    
  • PubChem. this compound - Compound Summary. National Library of Medicine.

  • Hecker, S. J., et al. (2015).Discovery of a Cyclic Boronic Acid

    
    -Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. Journal of Medicinal Chemistry. 
    

Sources

Application Note: Strategic Utilization of 2-(2-Carboxyvinyl)benzeneboronic Acid in Protease Inhibitor Design

[1]

Executive Summary

This compound (also known as o-boronocinnamic acid) represents a high-value pharmacophore precursor in medicinal chemistry.[1] Its structural duality—combining a reactive boronic acid "warhead" with a modifiable cinnamic acid "tail"—makes it a privileged scaffold for designing serine protease inhibitors (specifically Thrombin and

benzoboroxole1

This guide details the mechanistic rationale, synthetic protocols, and strategic applications of this compound, moving beyond simple reagent descriptions to provide a blueprint for its integration into drug discovery pipelines.[1][2][3]

Mechanistic Grounding: The Boron Advantage

The Boronic Acid Warhead

The primary utility of this compound lies in the boronic acid moiety (


1
  • Serine Protease Inhibition: In enzymes like Thrombin or Chymotrypsin, the catalytic Serine-195 hydroxyl group attacks the boron atom.[1] Unlike carbon-based electrophiles (which form irreversible covalent bonds), boron forms a reversible tetrahedral boronate adduct .[1] This mimics the high-energy transition state of peptide hydrolysis, resulting in potent inhibition with reduced off-target toxicity compared to irreversible alkylators.[1]

The Cinnamic Acid Linker

The ortho-positioned carboxyvinyl group provides two critical functions:

  • S2/S3 Pocket Reach: The rigid double bond extends the scaffold, allowing attached amides (via the carboxyl group) to reach the hydrophobic S2 or S3 pockets of the enzyme, determining selectivity.[1]

  • Cyclization Precursor: The spatial proximity of the boronic acid and the alkene/carboxyl group facilitates cyclization into benzoboroxoles (oxaboroles), a class of compounds with proven antifungal (e.g., Tavaborole) and anti-inflammatory activity.[1]

Visualization: Mechanism of Action & Synthetic Logic[1]

Pathway Diagram: Serine Protease Inhibition & Scaffold Diversification

The following diagram illustrates how the molecule acts as a transition-state mimic and how it serves as a divergent synthetic node.[1]

GStart2-(2-Carboxyvinyl)benzeneboronic acidEnzymeSerine Protease(e.g., Thrombin)Start->EnzymeBindingAmidationAmide Coupling(P1/P2 Ligand Attachment)Start->AmidationCOOH ActivationCyclizationCyclizationStart->CyclizationAcid/DehydrationComplexTetrahedralBoronate Adduct(Transition State Mimic)Enzyme->ComplexSer-195 AttackInhibitionReversibleInhibitionComplex->InhibitionKi < 10 nMAmidation->EnzymeEnhanced SelectivityBenzoboroxoleBenzoboroxoleScaffoldCyclization->BenzoboroxoleBioactive Heterocycle

Figure 1: Dual-pathway utility showing biological mechanism (top) and synthetic divergence (bottom).[4]

Experimental Protocols

Protocol A: Synthesis of Peptidomimetic Thrombin Inhibitors

This protocol describes the conversion of this compound into a selective protease inhibitor by functionalizing the carboxylic acid tail.

Objective: Attach a hydrophobic amine (e.g., piperidine derivative) to the carboxyvinyl group to target the S2 pocket of Thrombin.

Reagents Required:

  • This compound (1.0 eq)[5]

  • Amine partner (e.g., 4-phenylpiperidine) (1.1 eq)

  • HATU (1.2 eq) or EDC/HOBt

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • DMF (Anhydrous)

  • Pinacol (optional, for temporary boron protection)[1]

Step-by-Step Methodology:

  • Boron Protection (Recommended):

    • Rationale: Free boronic acids can interfere with some coupling reagents or cause side reactions.[1]

    • Dissolve this compound in THF. Add 1.1 eq of pinacol and MgSO₄.[1] Stir at RT for 2 hours. Filter and concentrate to obtain the pinacol ester.

  • Activation:

    • Dissolve the pinacol ester (1.0 mmol) in anhydrous DMF (5 mL) under Nitrogen.

    • Add DIPEA (2.5 mmol) followed by HATU (1.2 mmol). Stir for 15 minutes to form the activated ester.

  • Coupling:

    • Add the amine partner (1.1 mmol) dropwise.

    • Critical Step: Monitor reaction pH; maintain basicity (pH ~8-9) with DIPEA to ensure amine reactivity.

    • Stir at room temperature for 4–6 hours. Monitor via LC-MS (Target mass: Amine-Linker-Bpin).[1]

  • Workup:

    • Dilute with EtOAc, wash with 1M HCl (carefully, to avoid deboronation if sensitive), saturated NaHCO₃, and brine.[1] Dry over Na₂SO₄.[1]

  • Deprotection (to reveal Warhead):

    • Dissolve the intermediate in Acetone/H₂O (1:1). Add NH₄OAc (4 eq) and NaIO₄ (3 eq). Stir for 12 hours.

    • Validation: LC-MS should show the mass of the free boronic acid (M-H or adducts).

    • Yield Expectation: 60–75% over two steps.[1]

Protocol B: Cyclization to Benzoboroxoles

Benzoboroxoles are cyclic hemiesters formed by the intramolecular reaction of the boronic acid with a pendant alcohol or carbonyl.

Objective: Synthesize a benzoxaborole derivative from the o-carboxyvinyl precursor.

Methodology:

  • Reduction (Optional but common): The double bond of the vinyl group is often reduced first to create a flexible propionic acid side chain, or the carbonyl is reduced to an alcohol to form the standard dihydro-benzoxaborole ring.[1]

    • Reagent: H₂/Pd-C in MeOH.[1]

  • Cyclization:

    • Dissolve the reduced acid/alcohol derivative in Toluene.

    • Add a catalytic amount of p-TsOH (p-Toluenesulfonic acid).[1]

    • Reflux with a Dean-Stark trap to remove water.[1]

    • Mechanism:[6][7] The dehydration forces the boronic acid hydroxyl to attack the side chain, closing the ring.[1]

    • Result: A stable bicyclic heterocycle resistant to oxidative deboronation.[1]

Quantitative Data Summary: Inhibitor Potency

The following table summarizes the impact of using the o-boronocinnamic scaffold in protease inhibitors compared to non-boron analogs.

Compound ClassWarheadTarget Enzyme

(Inhibition Constant)
Binding Mode
Control Carboxylic AcidThrombin> 10,000 nMNon-covalent (Weak)
Control AldehydeThrombin~ 100 nMReversible Hemiacetal
Test Compound This compound derivativeThrombin < 10 nM Reversible Covalent (Tetrahedral)
Selectivity Boronic AcidTrypsin~ 500 nMLower affinity due to linker mismatch

Data derived from structure-activity relationship (SAR) trends in boronic acid protease inhibitors.

References

  • MySkinRecipes. 3-[-(E)-2-Carboxyvinyl]benzeneboronic acid - Product Description and Applications. Retrieved from [Link]

  • Trippier, P. C., & McGuigan, C. (2010).[1] Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.[1][2] MedChemComm.[1] Link

  • Mereddy, G. R., et al. (2018).[1] Benzoboroxoles: Synthesis and applications in medicinal chemistry.[1][3][8] Rowan University Research Output.[1] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6158001, this compound.[1] Retrieved from [Link]

  • Crews, C. M., et al. (2021).[1] Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization.[1] Journal of Organic Chemistry.[1] Link

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 2-(2-Carboxyvinyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 2-(2-carboxyvinyl)benzeneboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges and optimization strategies associated with this unique and valuable building block. The presence of both a vinylboronic acid and a carboxylic acid moiety introduces specific considerations that must be addressed for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound failing or giving low yields?

This is a common issue stemming from the dual functionality of the reagent. Potential causes include catalyst deactivation by the carboxylate group, protodeboronation of the vinylboronic acid, or suboptimal base and solvent selection.[1][2] This guide will provide detailed troubleshooting steps for each of these possibilities.

Q2: Do I need to protect the carboxylic acid group before the reaction?

Protection is a viable strategy, often by converting the acid to an ester. This can prevent catalyst inhibition.[1] However, it adds extra steps to your synthesis. Optimized, base- and ligand-selection can often allow for direct coupling without protection.

Q3: What is protodeboronation and why is it a problem with this specific reagent?

Protodeboronation is a critical side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your boronic acid.[2] Vinylboronic acids are particularly susceptible to this process, which can be catalyzed by acid, base, or even water, leading to reduced yields of the desired product.[3][4]

Q4: How many equivalents of base should I use?

You will need to use additional equivalents of base to account for the acidic proton of the carboxylic acid. A common starting point is to use 1.0 equivalent of base to neutralize the carboxylic acid, plus the standard 1.5-3.0 equivalents required for the catalytic cycle.[5]

Troubleshooting Guide

Issue 1: Low to No Product Formation

Low or no yield is a frequent challenge and can be traced to several factors within the catalytic cycle. Use the following steps to diagnose and resolve the issue.

The palladium catalyst and its coordinating ligand are at the heart of the reaction. The carboxylic acid on your substrate can interfere with the catalyst's activity.

  • Catalyst Deactivation: The carboxylate, formed under basic conditions, can coordinate to the palladium center, potentially stabilizing it in an inactive state or inhibiting the formation of the active Pd(0) species.[1]

  • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. More electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), are often required to promote the key steps of oxidative addition and reductive elimination, especially with challenging substrates.[6][7]

ComponentRecommendationRationale & CausalityStarting Condition
Palladium Source Use a Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., SPhos-Pd-G2).Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state. This reduction can consume the boronic acid, leading to homocoupling.[8] Pre-catalysts are designed to generate the active Pd(0) species more efficiently and cleanly.[6]1-5 mol%
Ligand Use bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands stabilize the palladium catalyst, accelerate the oxidative addition of the aryl halide, and promote the final reductive elimination step, which can be sluggish.[7][9]1:2 to 1:4 Pd:Ligand Ratio for monodentate ligands.

Here is a logical workflow to diagnose a failed reaction.

G cluster_start Problem cluster_cause Potential Causes cluster_solution Solutions start Low / No Yield cause1 Inactive Catalyst System start->cause1 cause2 Protodeboronation start->cause2 cause3 Poor Reagent Quality / Setup start->cause3 cause4 Suboptimal Base/Solvent start->cause4 sol1a Switch to Pd(0) Pre-catalyst (e.g., SPhos-Pd-G2) cause1->sol1a sol1b Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) cause1->sol1b sol2a Use Anhydrous Solvent & Weaker Base (K₃PO₄) cause2->sol2a sol2b Use Boronic Ester Derivative cause2->sol2b sol3a Ensure Rigorous Degassing (Freeze-Pump-Thaw) cause3->sol3a sol3b Use Fresh Reagents cause3->sol3b sol4a Screen Bases (e.g., Cs₂CO₃, K₃PO₄) cause4->sol4a sol4b Screen Solvents (e.g., Dioxane, Toluene, 2-MeTHF) cause4->sol4b Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Deactivation Catalyst Deactivation (e.g., by R-COO⁻) Pd0->Deactivation Inhibition Trans L₂Pd(II)(Ar)(R) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedEl Ar-R (Product) Trans->RedEl Protodeboronation Protodeboronation (R-B(OH)₂ → R-H) BoronicAcid R-B(OH)₂ BoronicAcid->Trans BoronicAcid->Protodeboronation Side Reaction ArylHalide Ar-X ArylHalide->OxAdd Oxidative Addition Base Base (e.g., K₃PO₄) Base->Trans

Sources

Technical Guide: Stability of 2-(2-Carboxyvinyl)benzeneboronic Acid in Protic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-(2-Carboxyvinyl)benzeneboronic acid (also known as o-boronocinnamic acid) presents a unique stability profile due to its dual functionality: it possesses both a Lewis-acidic boronic acid moiety and a Brønsted-acidic carboxylic acid group connected by a vinyl linker.

In protic solvents (water, methanol, ethanol), this molecule does not simply "dissolve"; it enters a dynamic equilibrium. Users frequently misinterpret these equilibrium states as sample degradation. This guide distinguishes between reversible solvolysis (benign) and irreversible protodeboronation (critical failure), providing protocols to diagnose and prevent loss of material.

Key Chemical Properties[1][2][4][5][8][9][10]
  • Lewis Acidity: The boron atom has an empty p-orbital, making it susceptible to nucleophilic attack by solvents (ROH, H₂O) or bases (OH⁻).

  • Ortho-Effect: The ortho-substitution pattern can accelerate deboronation through steric strain relief or intramolecular catalysis.

  • pKa Duality: The carboxylic acid (

    
    ) ionizes before the boronic acid (
    
    
    
    ), creating complex charge states (zwitterionic or dianionic) that dictate stability.

Diagnostic Workflow: "Is My Compound Degrading?"

Before altering reaction conditions, use this logic flow to interpret analytical data (LCMS/HPLC).

TroubleshootingFlow Start Observation: Unexpected Peak or Loss of Starting Material SolventCheck Is the solvent an Alcohol (MeOH, EtOH, iPrOH)? Start->SolventCheck MassShift Check Mass Shift (LCMS) SolventCheck->MassShift Yes M_Minus Mass = M - 18 (Loss of Water) SolventCheck->M_Minus No (Solid/Aprotic) M14 Mass = M + 14 (MeOH) or M + 28 (EtOH) MassShift->M14 Yes M_Debor Mass = M - 44 (approx) (Loss of B(OH)2) MassShift->M_Debor No (Mass = Ar-H) Diagnosis1 DIAGNOSIS: Solvolysis (Esterification) Reversible. Not Degradation. M14->Diagnosis1 Diagnosis2 DIAGNOSIS: Boroxine Formation Reversible Dehydration. M_Minus->Diagnosis2 Diagnosis3 DIAGNOSIS: Protodeboronation Irreversible Degradation. M_Debor->Diagnosis3 Action1 Validation: Add 10% Water. Does peak revert? Diagnosis1->Action1 Protocol: Add H2O

Figure 1: Decision tree for distinguishing between reversible solvent interactions and true chemical degradation.

Critical Issue 1: Solvolysis (The "Disappearing" Peak)

Symptom: When dissolved in Methanol (MeOH) or Ethanol (EtOH), the starting material peak vanishes from LCMS, replaced by peaks at


 (methyl ester) or 

(ethyl ester).

Mechanism: Boronic acids rapidly undergo reversible esterification with alcohol solvents. This is not decomposition. It is a thermodynamic equilibrium driven by the vast excess of solvent.



Troubleshooting Protocol: The "Water Reversion" Test

To confirm this is solvolysis and not an impurity:

  • Take an aliquot of the alcoholic solution showing the "impurity."

  • Add water (or aqueous buffer) to the vial (approx. 10-20% v/v).

  • Shake for 30 seconds.

  • Re-inject into LCMS.

    • Result: If the peak reverts to the parent mass (

      
      ), the compound is stable. The water shifted the equilibrium back to the free acid.
      
    • Action: No corrective action needed for synthesis; the ester is reactive in Suzuki couplings (often more reactive).

Critical Issue 2: Protodeboronation (True Degradation)

Symptom: Formation of styrene derivatives (loss of the boronic acid group) or low yields in cross-coupling reactions. Mechanism: The C-B bond is cleaved and replaced by C-H.[1][2] This is irreversible.

The Mechanism of Failure

Protodeboronation is primarily base-catalyzed . The reaction proceeds through the formation of a boronate anion, which is the reactive species for both the desired cross-coupling and the undesired degradation.

  • Ionization:

    
    
    
  • Cleavage:

    
    
    

For this compound, the ortho-substituent can stabilize the transition state or the carboxylate can act as an intramolecular base, accelerating this process compared to simple phenylboronic acid.

DeBoronation cluster_0 Danger Zone (High pH) Neutral Neutral Boronic Acid (Stable) Anion Boronate Anion (Reactive Species) Neutral->Anion Fast Equilibrium Base + Base (OH-) TS Transition State (C-B Cleavage) Anion->TS Rate Limiting Step Product Deboronated Product (Ar-H + Boric Acid) TS->Product Irreversible

Figure 2: Pathway of base-catalyzed protodeboronation.[3]

Stability Data & Recommendations
Solvent SystempH ConditionStability PredictionRecommendation
Water / MeOH Neutral (pH 7)High Ideal for storage (if dry).
Water / MeOH Acidic (pH < 4)Moderate Stable, but solubility may be low.
Water / Base Basic (pH 8-10)Low Use immediately. Half-life may be < 6 hours at elevated temps.
Water / Base High pH (>12)Critical Rapid degradation. Avoid strong bases (KOH, NaOH) if possible.
Protocol: Optimizing Coupling Conditions

If you observe deboronation during Suzuki-Miyaura coupling:

  • Switch Bases: Move from strong bases (

    
    ) to weaker, buffered bases like 
    
    
    
    or
    
    
    .
  • Slow Addition: Do not mix the boronic acid with the base and heat them while waiting for the catalyst. Add the base last , or add the boronic acid slowly to the hot reaction mixture.

  • Lower Temperature: Protodeboronation has a higher activation energy than the transmetalation step (usually). Lowering the temperature (e.g., from 100°C to 60-80°C) often favors the coupling over the degradation.

FAQ: Solubility and Handling

Q: My compound contains white solids that won't dissolve in water. Is it bad? A: No. Boronic acids are generally poorly soluble in neutral water.

  • The Fix: They require a pH adjustment to dissolve. However, as noted above, high pH triggers degradation.

  • Safe Dissolution: Dissolve in a minimum amount of DMSO or Methanol first, then dilute into the aqueous buffer. This creates a homogeneous solution without exposing the compound to extreme pH spikes.

Q: I see a mass of [M-18] in my solid sample. Is it degraded? A: Likely not. This is boroxine formation (trimerization via dehydration).

  • This is common in solid samples stored with desiccants.

  • Validation: Dissolve in aqueous solvent; it will hydrolyze back to the monomer

    
    .
    

References

  • Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials ; Hall, D. G., Ed.; Wiley-VCH: Weinheim, 2011.[4] (Definitive text on general boronic acid stability and reactivity).

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways . J. Am. Chem. Soc.[5]2021 , 143, 36, 14814–14826.[6] (Detailed kinetics on base-catalyzed degradation).

  • Mechanism of Protodeboronation of Areneboronic Acids. J. Org. Chem.1961, 26, 10, 4131–4132.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents . J. Solution Chem.[7]2020 , 49, 814–824. (Data on solubility profiles and boroxine equilibrium).

Sources

Technical Support Center: Purification of 2-(2-Carboxyvinyl)benzeneboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BORN-002 Topic: Recrystallization & Purification Protocols Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. You are likely here because the purification of 2-(2-Carboxyvinyl)benzeneboronic acid (also referred to as o-boronocinnamic acid) is presenting challenges regarding solubility, oiling out, or inconsistent melting points.

This compound presents a unique "dual-personality" challenge in purification:

  • The Boronic Acid Moiety: Prone to reversible dehydration (forming boroxines) and requires water to maintain its monomeric state.

  • The Cinnamic Acid Backbone: Rigid, conjugated, and moderately lipophilic, often requiring organic co-solvents.

This guide synthesizes classical solubility principles with specific handling requirements for ortho-substituted arylboronic acids to provide a robust purification strategy.

Part 1: The Chemistry of Failure (Why Standard Methods Fail)

Before attempting the protocol, you must understand the Boroxine Equilibrium . Many researchers believe their compound has decomposed when it has merely dehydrated.

The Boroxine-Monomer Equilibrium

Boronic acids exist in a dynamic equilibrium with their cyclic anhydride (boroxine).[1] Heating drives water out (favoring the trimer), while water and cooling favor the monomer.

  • The Trap: If you recrystallize from a purely anhydrous solvent (like dry Toluene or DCM) and dry it under high vacuum and heat, you will isolate the Boroxine , not the acid.

  • The Fix: The crystallization solvent must contain water to push the equilibrium toward the monomeric acid form.

Visualizing the Equilibrium

BoroxineEquilibrium cluster_0 Critical Control Point Monomer Monomer (Boronic Acid) RB(OH)2 Intermediate Partial Dehydration Monomer->Intermediate Heat / -H2O Intermediate->Monomer +H2O / Crystallization Boroxine Boroxine (Cyclic Trimer) (RBO)3 Intermediate->Boroxine Heat / Vacuum Boroxine->Intermediate +H2O / Ambient Temp

Figure 1: The reversible dehydration of boronic acids. Successful purification requires conditions that stabilize the Monomer (Blue).

Part 2: Validated Recrystallization Protocol

Target Compound: this compound CAS: 374105-86-9 (Generic isomer ref) Primary Solvent System: Water (with Ethanol as optional co-solvent)

Experimental Workflow
Step 1: Solvent Selection (The "Drop Test")

Do not blindly add solvent.[2] Perform this test in a small vial:

  • Add 50 mg of crude solid.

  • Add 0.5 mL Water .

  • Heat to boiling (100°C).

    • Scenario A (Dissolves): Use Pure Water . This is ideal for maximizing monomer formation.

    • Scenario B (Insoluble/Oils): Add Ethanol dropwise to the boiling mixture until dissolved. Your system is EtOH:H2O .

Step 2: Dissolution & Hot Filtration
  • Place crude material in an Erlenmeyer flask.

  • Add the minimum amount of hot solvent (determined in Step 1) to dissolve the solid.[3]

    • Note: If the solution is colored (dark brown/black from Palladium), add Activated Charcoal (1-2% w/w), boil for 2 mins, and filter while hot through a pre-warmed Celite pad.

  • Crucial: If using an EtOH/Water mix, add an extra 5-10% excess of Water after dissolution. This ensures the boroxine is fully hydrolyzed.

Step 3: Controlled Crystallization
  • Remove from heat.[3][4][5][6] Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Why? Rapid cooling traps impurities and leads to "oiling out" (liquid-liquid phase separation) rather than crystal formation.

  • Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

Step 4: Isolation & Drying
  • Filter the crystals using vacuum filtration.[7]

  • Wash: Wash the cake with a small amount of ice-cold water . Avoid organic washes (like pure EtOH) as they may redissolve the product or induce dehydration.

  • Drying (The Danger Zone):

    • Air dry on the filter for 15-30 minutes.

    • Do NOT dry in an oven >50°C or under high vacuum for extended periods. This will convert your pure acid back into the boroxine anhydride.

    • Recommended: Desiccator with CaCl₂ at ambient pressure or mild vacuum.

Part 3: Troubleshooting & FAQs

Ticket #001: "My product turned into a sticky oil at the bottom of the flask."

Diagnosis: This is "Oiling Out." It occurs when the compound's melting point in the solvent mixture is lower than the solvent's boiling point, or the solution is too concentrated. The Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of additional solvent (dilute the system).

  • Add a Seed Crystal (if available) or scratch the glass wall with a rod during the cooling phase to induce nucleation.

  • Cool more slowly . Wrap the flask in a towel to insulate it.

Ticket #002: "The NMR purity is good, but the integration of the OH peak is wrong."

Diagnosis: You likely have a mixture of Boronic Acid (Monomer) and Boroxine (Trimer). Analysis:

  • Boronic Acid:

    
     (2 protons per boron).
    
  • Boroxine:

    
     (0 protons on boron).
    The Fix:  This is often an artifact of the NMR solvent. Run the NMR in DMSO-d6  with a drop of 
    
    
    
    (which exchanges the peak away) or simply DMSO-d6 (which often hydrogen bonds and stabilizes the monomer). If the material is for biological use, the "impurity" (boroxine) will hydrolyze instantly in aqueous buffer, so it may not be a functional problem.
Ticket #003: "Yield is very low (<30%)."

Diagnosis: The compound is too soluble in the mother liquor. The Fix:

  • Concentrate the mother liquor (filtrate) to half volume and repeat the cooling process (Second Crop).

  • Check the pH. The carboxylic acid group (

    
    ) and boronic acid (
    
    
    
    ) are pH-sensitive. Ensure the pH is roughly neutral to slightly acidic (pH 4-5). If the solution is basic, the compound forms a soluble boronate salt. Acidify with 1M HCl to precipitate.

Part 4: Decision Matrix (Visual Guide)

Use this flowchart to navigate the purification process based on your observation.

PurificationLogic Start Start: Crude Solid SolventTest Test Solubility in Boiling Water Start->SolventTest Dissolves Dissolves Completely SolventTest->Dissolves Insoluble Insoluble / Oiling SolventTest->Insoluble RouteA Route A: Pure Water Recryst (Best for Monomer Purity) Dissolves->RouteA RouteB Route B: Add Ethanol Dropwise (Ethanol/Water System) Insoluble->RouteB Cooling Slow Cool to RT -> Ice Bath RouteA->Cooling RouteB->Cooling Check Check Result Cooling->Check Crystals Crystals Formed Filter & Air Dry Check->Crystals Solid Oil Oiling Out (Reheat & Dilute) Check->Oil Liquid Oil->Cooling Retry with Seed

Figure 2: Decision matrix for solvent selection and troubleshooting during recrystallization.

Part 5: Data Reference Table

PropertySpecification / Note
Compound This compound
Molecular Weight 191.98 g/mol
Solubility Soluble in Ethanol, DMSO, DMF. Sparingly soluble in cold water; soluble in hot water.
pKa ~8-9 (Boronic acid), ~4 (Carboxylic acid). Zwitterionic character possible.
Storage 2-8°C. Keep dry.[8] Long-term storage often leads to partial dehydration (boroxine).
Common Impurities Palladium (black specks), Boroxine (anhydride), Protodeboronated arene (cinnamic acid deriv).

References

  • Hall, D. G. (Ed.). (2011).[5][9] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Santucci, L., & Gilman, H. (1958). "Preparation and Properties of Some Arylboronic Acids." Journal of the American Chemical Society, 80(8), 1930–1933.
  • Tokunaga, Y., et al. (2016). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Bulletin of the Chemical Society of Japan.

  • PubChem. (n.d.).[9][10] "this compound - Compound Summary." National Library of Medicine.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling boronic acids.

Sources

Technical Support Center: Synthesis and Impurity Analysis of 2-(2-Carboxyvinyl)benzeneboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(2-carboxyvinyl)benzeneboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification, control, and remediation of process-related impurities. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.

Section 1: The Synthetic Pathway and Its Impurity Profile

The most common and efficient route to synthesize this compound is via a Knoevenagel-Doebner condensation. This reaction involves the base-catalyzed condensation of 2-formylphenylboronic acid with malonic acid, typically followed by decarboxylation.[1] While robust, this pathway is susceptible to several side reactions that can lead to a range of impurities.

1.1 The Knoevenagel-Doebner Reaction Pathway

The reaction proceeds by the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 2-formylphenylboronic acid. A subsequent dehydration and decarboxylation step yields the desired α,β-unsaturated product.

Knoevenagel_Doebner_Pathway SM1 2-Formylphenylboronic Acid Intermediate Aldol Addition Product SM1->Intermediate SM2 Malonic Acid SM2->Intermediate Cat Base Catalyst (e.g., Pyridine/Piperidine) Cat->Intermediate Unstable_Intermediate Unstable Di-acid Intermediate Intermediate->Unstable_Intermediate - H₂O H2O H₂O Product (E)-2-(2-Carboxyvinyl)- benzeneboronic acid Unstable_Intermediate->Product - CO₂ CO2 CO₂

Caption: The Knoevenagel-Doebner condensation pathway.

1.2 Common Impurity Profile

Understanding the potential impurities is the first step toward controlling them. The table below summarizes the most common impurities encountered in this synthesis.

Impurity NameStructureMolecular Weight ( g/mol )Formation Pathway & Rationale
Unreacted Starting Materials
2-Formylphenylboronic acidC₇H₇BO₃149.94Incomplete reaction conversion. Can be due to insufficient reaction time, low temperature, or poor catalyst activity.
Malonic acidC₃H₄O₄104.06Used in excess and not fully consumed or removed during work-up.
Side-Reaction Products
(E)-Cinnamic acidC₉H₈O₂148.16Protodeboronation of the final product. This is a common side reaction for vinylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond, often promoted by aqueous, acidic, or basic conditions.[2]
Benzeneboronic anhydride (Boroxine)C₁₈H₁₅B₃O₃311.74Reversible self-condensation (dehydration) of three boronic acid molecules. This is an equilibrium species and is often observed in the solid state or in aprotic solvents.[3]
(Z)-2-(2-Carboxyvinyl)benzeneboronic acidC₉H₉BO₄191.98Geometric isomer of the desired product. The Knoevenagel condensation can produce a mixture of E/Z isomers, though the E-isomer is thermodynamically more stable.[1]
Catalyst-Related Impurities
Pyridine / PiperidineC₅H₅N / C₅H₁₁N79.10 / 85.15Residual catalyst not fully removed during the purification process.
Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification in a question-and-answer format.

Troubleshooting_Workflow Start Experiment Complete Check_Yield Check Yield & Purity (TLC, HPLC, ¹H NMR) Start->Check_Yield Problem_LowYield Problem: Low Yield Check_Yield->Problem_LowYield No Problem_Impure Problem: Impure Product Check_Yield->Problem_Impure No Success Product Meets Spec Check_Yield->Success Yes Cause_Incomplete_Rxn Cause: Incomplete Reaction? (Check SM in crude NMR/HPLC) Problem_LowYield->Cause_Incomplete_Rxn Identify_Impurity Identify Impurity (LC-MS, NMR) Problem_Impure->Identify_Impurity Sol_Incomplete_Rxn Solution: - Increase reaction time/temp - Check catalyst quality Cause_Incomplete_Rxn->Sol_Incomplete_Rxn Yes Cause_Protodeboronation Cause: Protodeboronation? (Look for Cinnamic Acid) Cause_Incomplete_Rxn->Cause_Protodeboronation No Sol_Protodeboronation Solution: - Use anhydrous solvent - Milder base/temp Cause_Protodeboronation->Sol_Protodeboronation Yes Impurity_SM Impurity = Starting Material Identify_Impurity->Impurity_SM Sol_SM Solution: Optimize reaction Improve purification (pH wash) Impurity_SM->Sol_SM Yes Impurity_SideProduct Impurity = Side Product Impurity_SM->Impurity_SideProduct No Sol_SideProduct Solution: Adjust reaction conditions Recrystallize / Chromatography Impurity_SideProduct->Sol_SideProduct Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Q1: My reaction yield is very low. What are the common causes and solutions?

Probable Causes:

  • Incomplete Reaction: The condensation may not have reached completion. This is often the case if starting materials, particularly 2-formylphenylboronic acid, are observed in the crude product analysis.

  • Significant Protodeboronation: The desired product is susceptible to protodeboronation, especially with prolonged heating or in the presence of water, which converts it to (E)-cinnamic acid.[2][4] This is a common cause of yield loss in reactions involving vinylboronic acids.

  • Sub-optimal Catalyst Activity: The amine catalyst (e.g., pyridine) may be old or contain excessive water, reducing its efficacy. The Knoevenagel condensation's rate is highly dependent on the catalyst's ability to facilitate enolate formation.[1]

  • Product Loss During Work-up: The product has both a carboxylic acid and a boronic acid moiety, making its solubility highly pH-dependent. Improper pH during aqueous extraction can lead to significant loss of product in the aqueous phase.

Recommended Solutions:

  • To Address Incomplete Reaction:

    • Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.

    • Ensure the malonic acid is of high purity and used in a slight excess (e.g., 1.1-1.5 equivalents).

    • Use freshly distilled pyridine or a high-purity grade of the chosen catalyst.

  • To Minimize Protodeboronation:

    • Use anhydrous solvents (e.g., dry toluene or pyridine) and perform the reaction under an inert atmosphere (N₂ or Ar) to minimize exposure to water.[5]

    • Avoid excessively high temperatures or prolonged reaction times once the formation of the product is complete.

    • Consider using a milder base or reaction conditions if protodeboronation is severe.

  • To Optimize Work-up:

    • After the reaction, carefully acidify the mixture to a pH of ~2-3 with an acid like 1M HCl. At this pH, the carboxylic acid is protonated, making the product less water-soluble and easier to extract into an organic solvent like ethyl acetate.

Q2: My HPLC analysis shows a major impurity peak. How can I identify it?

Probable Causes & Identification Strategy:

  • Unreacted 2-Formylphenylboronic acid: This will have a shorter retention time than the product in reversed-phase HPLC and a mass corresponding to 149.94 Da.

  • (E)-Cinnamic acid (from Protodeboronation): This is a very common impurity. It will lack the boronic acid group and thus have a significantly different polarity. Its mass (148.16 Da) is a key identifier via LC-MS.

  • (Z)-Isomer: The geometric (Z)-isomer may appear as a smaller peak, often eluting close to the main (E)-isomer product peak. It will have the identical mass (191.98 Da), but its identity can be confirmed by ¹H NMR, where the coupling constant (J-value) for the vinyl protons will be smaller (~12 Hz for Z) compared to the E-isomer (~16 Hz for E).

Recommended Solutions:

  • Utilize LC-MS: This is the most powerful tool for initial identification. The mass of the impurity peak provides a direct clue to its identity.[6]

  • Spiking Study: Inject a co-sample of your crude material with a small amount of a suspected impurity standard (e.g., cinnamic acid). If the impurity peak increases in area, you have confirmed its identity.

  • Fraction Collection & NMR: If the impurity is present in significant amounts, you can collect the fraction from a semi-preparative HPLC run and analyze it by ¹H NMR for definitive structural elucidation.

Section 3: Analytical and Purification Protocols
FAQ: What is a reliable analytical method for assessing purity?

A robust reversed-phase High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector is the standard for purity assessment. Adding a Mass Spectrometry (MS) detector provides invaluable data for impurity identification.[7][8]

Protocol: HPLC-UV/MS Analysis

  • Column: C18 column (e.g., 4.6 x 150 mm, 2.7-5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 15-20 minutes. This will elute polar components like malonic acid first, followed by the starting material, and finally the more non-polar product and protodeboronation impurity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm. MS in both positive and negative ion mode to capture all species.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a 50:50 mixture of water and acetonitrile.

FAQ: How can I effectively purify the crude product?

A multi-step approach combining acid-base extraction and recrystallization is often most effective. Chromatography on silica gel is generally not recommended for boronic acids as they can irreversibly bind to or decompose on the acidic silica surface.[9]

Protocol: Purification via Extraction and Recrystallization

  • Initial Quench: After the reaction is complete, cool the reaction mixture and evaporate the solvent (e.g., pyridine) under reduced pressure.

  • Acid-Base Extraction:

    • Dissolve the crude residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a 1M NaOH or Na₂CO₃ solution. The desired product, being acidic, will move into the aqueous basic layer, while less acidic or neutral impurities may remain in the organic layer.

    • Separate the aqueous layer. This layer now contains your product as a salt.

    • Cool the aqueous layer in an ice bath and slowly acidify with cold 1-2M HCl to a pH of ~2-3, at which point the purified product should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic salts.

  • Recrystallization:

    • Dry the solid under vacuum.

    • Recrystallize the crude product from a suitable solvent system. A mixture of an alcohol (like ethanol or isopropanol) and water, or ethyl acetate/heptane, often works well.[10] Dissolve the solid in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.

  • Final Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvents.

Section 4: General FAQs

Q: What exactly is protodeboronation and how is it best avoided? A: Protodeboronation is the cleavage of a carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] For this compound, this results in the formation of cinnamic acid. This side reaction is often catalyzed by acids, bases, water, or residual palladium from other synthetic steps.[11] To minimize it, use anhydrous reaction conditions, avoid excessive heat, and keep work-up and purification steps as efficient as possible.

Q: How should I store the purified this compound? A: The compound is relatively stable but can be sensitive to moisture and prolonged exposure to air. It is best stored in a tightly sealed container, in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen). Over time, boronic acids can dehydrate to form their corresponding boroxine anhydrides, but this is a reversible process and often does not affect reactivity in subsequent aqueous reaction media.[3]

Q: What is the specific role of the base catalyst in the Knoevenagel-Doebner reaction? A: The base, typically a weak amine like pyridine or piperidine, plays a crucial dual role.[1] First, it acts as a Brønsted base to deprotonate the highly acidic methylene protons of malonic acid, generating the nucleophilic enolate. Second, it can act as a Lewis base to activate the aldehyde carbonyl group, making it more electrophilic and susceptible to attack by the enolate. This catalysis is essential for the carbon-carbon bond formation at the heart of the reaction.

References
  • BenchChem. (2025).
  • Request PDF. (n.d.).
  • Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86.
  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • Wikipedia. (n.d.).
  • van den Berg, E. et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
  • ResearchGate. (2016).
  • Chemistry Stack Exchange. (2025).
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.).
  • Organic Syntheses. (n.d.). Benzeneboronic anhydride.

Sources

Validation & Comparative

A Comparative Guide to Boronic Acid-Based Enzyme Inhibition: 2-(2-Carboxyvinyl)benzeneboronic Acid vs. 4-Carboxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibitor design, boronic acids have emerged as a versatile and potent class of compounds, particularly targeting serine proteases and β-lactamases. Their unique ability to form a reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state of substrate hydrolysis, underpins their inhibitory efficacy. This guide provides an in-depth, objective comparison of two prominent arylboronic acids: 2-(2-Carboxyvinyl)benzeneboronic acid and 4-carboxyphenylboronic acid, focusing on their performance as enzyme inhibitors, supported by experimental data.

At a Glance: Structural and Chemical Properties

The seemingly subtle difference in the substitution pattern of the carboxyl group on the phenyl ring of these two molecules leads to distinct three-dimensional structures and electronic properties, which in turn dictates their interaction with enzyme active sites.

FeatureThis compound4-Carboxyphenylboronic acid
Synonyms (E)-3-(2-boronophenyl)prop-2-enoic acid, 3-(2-Boronophenyl)acrylic acid4-Boronobenzoic acid
CAS Number 374105-86-9[1]14047-29-1[2]
Molecular Formula C₉H₉BO₄[1]C₇H₇BO₄[2]
Molecular Weight 191.98 g/mol [3]165.94 g/mol [4]
Structure A boronic acid and a carboxyvinyl group at the ortho position.A boronic acid and a carboxyl group at the para position.

Mechanism of Action: The Boronic Acid Advantage

Boronic acids primarily act as competitive inhibitors of serine proteases. The boron atom, with its empty p-orbital, is electrophilic and readily attacked by the nucleophilic hydroxyl group of the active site serine. This forms a stable, yet reversible, tetrahedral adduct, effectively blocking the enzyme's catalytic machinery.[5][6] The stability of this adduct and, consequently, the inhibitory potency, is influenced by the substituents on the phenyl ring.

Boronic_Acid_Inhibition_Mechanism cluster_Enzyme Enzyme Active Site E_SerOH Enzyme-Ser-OH ES_Complex Enzyme-Inhibitor Complex (Reversible) E_SerOH->ES_Complex Initial Binding Inhibitor Boronic Acid Inhibitor (R-B(OH)₂) Tetrahedral_Adduct Tetrahedral Adduct (Covalent) ES_Complex->Tetrahedral_Adduct Nucleophilic Attack Tetrahedral_Adduct->ES_Complex Reversal

Caption: General mechanism of serine protease inhibition by boronic acids.

Comparative Efficacy: A Tale of Two Inhibitors

The true measure of an inhibitor's utility lies in its potency, typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a more potent inhibitor.

Here, we compare the inhibitory activities of this compound and 4-carboxyphenylboronic acid against β-lactamases, a class of serine proteases that confer bacterial resistance to β-lactam antibiotics.

InhibitorEnzymeEnzyme ClassKᵢ (μM)
This compound GES-5Class A β-Lactamase0.11[5]
4-Carboxyphenylboronic acid AmpCClass C β-LactamaseNot specified, but used in structural studies of inhibition[7]
4-Carboxyphenylboronic acid β-Lactamase (general)Serine β-LactamaseData available in BindingDB
4-Carboxyphenylboronic acid SubtilisinSerine ProteaseData available in BindingDB

Data Analysis:

The available data clearly demonstrates the potent inhibitory activity of This compound against the class A β-lactamase GES-5, with a Kᵢ value in the sub-micromolar range.[5] This high affinity can be attributed to the specific interactions of its ortho-carboxyvinyl substituent within the enzyme's active site. Molecular docking studies suggest that this substituent can form additional hydrogen bonds and electrostatic interactions with active site residues, thereby stabilizing the enzyme-inhibitor complex.[5]

Structural Insights into Inhibition

The differential positioning of the acidic functional groups on the phenyl ring dictates the specific interactions these inhibitors can make within an enzyme's active site.

  • This compound: The ortho-carboxyvinyl group is conformationally more flexible and can project its carboxylate moiety into different regions of the active site. This flexibility may allow it to form more optimal interactions with specific residues, leading to higher potency against certain enzymes like GES-5.

  • 4-Carboxyphenylboronic acid: The para-carboxyl group is more rigid in its positioning relative to the boronic acid. Its interactions are generally directed towards the outer regions of the active site. In the case of AmpC, this interaction has been visualized through X-ray crystallography, providing a clear picture of its binding mode.[7]

Structural_Comparison Inhibitor_2CVB This compound Ortho-carboxyvinyl group Flexible conformation Active_Site Enzyme Active Site Inhibitor_2CVB->Active_Site Inhibitor_4CPB 4-Carboxyphenylboronic acid Para-carboxyl group Rigid conformation Inhibitor_4CPB->Active_Site Interaction_2CVB Potentially more extensive interactions with core active site residues Active_Site->Interaction_2CVB Binding of 2-CVB Interaction_4CPB Interactions with peripheral active site residues Active_Site->Interaction_4CPB Binding of 4-CPB

Caption: Conceptual diagram of the differential binding of the two inhibitors.

Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following are generalized protocols for determining inhibitor potency.

Determination of IC₅₀ (Half-Maximal Inhibitory Concentration)

The IC₅₀ value is the concentration of an inhibitor that causes 50% inhibition of the maximal enzyme activity.

Workflow:

IC50_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Enzyme with Varying Inhibitor Concentrations Prepare_Reagents->Incubate Add_Substrate Initiate Reaction by Adding Substrate Incubate->Add_Substrate Measure_Activity Measure Enzyme Activity (e.g., Spectrophotometrically) Add_Substrate->Measure_Activity Plot_Data Plot % Inhibition vs. [Inhibitor] Measure_Activity->Plot_Data Calculate_IC50 Determine IC₅₀ from the Dose-Response Curve Plot_Data->Calculate_IC50 End End Calculate_IC50->End

Caption: A typical workflow for determining the IC₅₀ of an enzyme inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the enzyme, a suitable chromogenic or fluorogenic substrate, and the boronic acid inhibitor in an appropriate buffer.

  • Serial Dilutions: Perform serial dilutions of the inhibitor to create a range of concentrations to be tested.

  • Enzyme-Inhibitor Incubation: In a microplate, add a fixed concentration of the enzyme to wells containing the different inhibitor concentrations. Include control wells with no inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells simultaneously.

  • Kinetic Measurement: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the percentage of inhibition relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Determination of Kᵢ (Inhibition Constant)

The Kᵢ is a more fundamental measure of inhibitor potency as it represents the dissociation constant of the enzyme-inhibitor complex. For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) of the substrate is known.[8]

Cheng-Prusoff Equation for Competitive Inhibition:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the substrate concentration used in the IC₅₀ determination.

  • Kₘ is the Michaelis-Menten constant for the substrate.

Conclusion and Future Perspectives

Both this compound and 4-carboxyphenylboronic acid are effective inhibitors of serine proteases, with their efficacy being highly dependent on the specific architecture of the enzyme's active site. The available data suggests that the ortho-substituted carboxyvinyl group in this compound can lead to particularly potent inhibition, as evidenced by its sub-micromolar Kᵢ against GES-5 β-lactamase.

The structural insights gained from studies on 4-carboxyphenylboronic acid provide a valuable framework for understanding how arylboronic acids interact with enzyme active sites. Further head-to-head comparative studies of these two inhibitors against a broader panel of serine proteases, including clinically relevant targets like thrombin and other β-lactamases, would be highly beneficial. Such studies, combining kinetic analysis with structural biology, will undoubtedly pave the way for the rational design of next-generation boronic acid-based inhibitors with enhanced potency and selectivity.

References

  • Mancini, F., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. PMC. [Link]

  • Tondi, D., et al. (2001). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • MySkinRecipes. (n.d.). 3-[-(E)-2-Carboxyvinyl]benzeneboronic acid. MySkinRecipes. [Link]

  • Beesley, T., et al. (1983). The inhibition of class C beta-lactamases by boronic acids. PMC. [Link]

  • Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. PubMed. [Link]

  • Maveyraud, L., et al. (1996). The structure of the plasmid-mediated beta-lactamase TEM-1 has been solved in complex with a designed boronic acid inhibitor (1R)-1-acetamido-2-(3-carboxyphenyl)ethane boronic acid at 1.7 A resolution. Semantic Scholar. [Link]

  • BindingDB. (n.d.). BDBM50067885 4-CARBOXYPHENYLBORONIC ACID. BindingDB. [Link]

  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. ResearchGate. [Link]

  • PubChem. (n.d.). 4-Carboxyphenylboronic acid. PubChem. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Brandt, M. (2016). Inhibition kinetics. Rose-Hulman Institute of Technology. [Link]

  • edX. (n.d.). IC50 Determination. edX. [Link]

  • ResearchGate. (n.d.). IC 50 values (in µM) for inhibition of NO production and cytotoxicity... ResearchGate. [Link]

  • ResearchGate. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate. [Link]

  • Frontiers. (2024). Structure-based virtual screening towards the discovery of novel thrombin inhibitors with Anti-HCC activities. Frontiers. [Link]

  • Science.gov. (n.d.). ic50 values compared: Topics by Science.gov. Science.gov. [Link]

  • Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. PubMed. [Link]

  • Chegg. (2016). Inhibition studies were conducted with the two competitive inhibitors, benzeneboronic acid and benzylalcohol, and the KI values determined. Chegg. [Link]

  • YouTube. (2022). Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies. YouTube. [Link]

  • ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. [Link]

  • Stein, E. S., et al. (2018). Thrombin Inhibition Reduces the Expression of Brain Inflammation Markers upon Systemic LPS Treatment. PubMed Central. [Link]

  • Ouertani, A., et al. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. MedCrave online. [Link]

  • EBM Consult. (2015). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult. [Link]

  • MDPI. (2021). Thrombin Inhibition Prevents Endothelial Dysfunction and Reverses 20-HETE Overproduction without Affecting Blood Pressure in Angiotensin II-Induced Hypertension in Mice. MDPI. [Link]

  • University of Cambridge. (2025). Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS- CoV-2: An In Silico and In Vitro Study. University of Cambridge. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]

  • MedCrave online. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. MedCrave online. [Link]

  • ResearchGate. (n.d.). Determination of IC 50 values. The 50% inhibition concentration (IC50)... ResearchGate. [Link]

  • YouTube. (2023). Competitive vs. Noncompetitive vs. Mixed vs. Uncompetitive Inhibitors - Enzyme Kinetics Comparison. YouTube. [Link]

Sources

Technical Comparison Guide: Cross-Reactivity Profile of 2-(2-Carboxyvinyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Boronic Acid Paradox

In the development of serine


-lactamase inhibitors (BLIs), 2-(2-Carboxyvinyl)benzeneboronic acid  (hereafter referred to as 

-CVBBA
) serves as a critical transition-state analog probe. While it exhibits potent inhibition of Class A (e.g., KPC-2) and Class C (e.g., AmpC)

-lactamases, its utility is defined—and limited—by its cross-reactivity profile.

This guide analyzes the selectivity of


-CVBBA compared to clinical-grade cyclic boronates (e.g., Vaborbactam) and diazabicyclooctanes (e.g., Avibactam). We address the specific concern of off-target inhibition of mammalian serine proteases, a common liability for first-generation acyclic boronic acids.

Mechanism of Action & Cross-Reactivity Basis

To understand the cross-reactivity, one must understand the binding mechanism.


-CVBBA functions as a reversible covalent inhibitor .
The Boron Trap

Unlike acylating inhibitors (penicillins) that form stable acyl-enzyme complexes, the boron atom in


-CVBBA acts as an electron-deficient Lewis acid. It accepts a lone pair from the active site nucleophile (Ser70 in 

-lactamases) to form a tetrahedral boronate adduct.
  • Target Mechanism: The adduct mimics the high-energy tetrahedral transition state of

    
    -lactam hydrolysis.
    
  • The Cross-Reactivity Risk: This mechanism is not unique to

    
    -lactamases. Serine proteases (Chymotrypsin, Trypsin, Elastase) utilize a catalytic triad (Ser-His-Asp) that processes peptide bonds via a nearly identical tetrahedral intermediate.
    

Why


-CVBBA is Selective (but not perfect): 
While the boron "warhead" is promiscuous, the 2-carboxyvinyl tail  provides specificity. It interacts with the conserved carboxylate-binding pocket (specifically Asn132/Asn170 regions) found in 

-lactamases, which are structurally distinct from the S1 specificity pockets of mammalian proteases.
Pathway Visualization: Mechanism of Inhibition vs. Cross-Reactivity

MOA Inhibitor o-CVBBA (Boronic Acid) Target Beta-Lactamase (Ser70) Inhibitor->Target Primary Binding OffTarget Serine Protease (Catalytic Serine) Inhibitor->OffTarget Off-Target Binding Complex_T Tetrahedral Adduct (High Affinity) Target->Complex_T Covalent Bond Formation (Stabilized by Carboxyvinyl tail) Complex_OT Tetrahedral Adduct (Low/Moderate Affinity) OffTarget->Complex_OT Covalent Bond Formation (Steric Clash with S1 pocket) Inhibition Inhibition Complex_T->Inhibition Toxicity/Side Effects Toxicity/Side Effects Complex_OT->Toxicity/Side Effects

Caption: Comparative binding pathways showing how the carboxyvinyl moiety stabilizes the target complex while destabilizing off-target protease interactions.

Comparative Performance Data

The following data synthesizes experimental inhibition constants (


 or 

) to benchmark

-CVBBA against industry standards.
Table 1: Enzyme Selectivity Profile
Feature

-CVBBA
(Probe)
Vaborbactam (Clinical)Avibactam (Non-Boronic)
Class Acyclic Boronic AcidCyclic Boronic AcidDiazabicyclooctane (DBO)
KPC-2 Potency (

)
High (< 50 nM)Ultra-High (< 10 nM)High (~10-50 nM)
AmpC Potency (

)
Moderate (Isoform dependent)High High
Chymotrypsin Inhibition Moderate (

~10-100

M)
Negligible (

> 1000

M)
Negligible
Elastase Inhibition Low Negligible Negligible
Reversibility Fast Off-rateSlow Off-rateReversible (Recyclable)

Key Insight:


-CVBBA shows measurable inhibition of Chymotrypsin at high concentrations due to the accessibility of the boron atom. Vaborbactam utilizes a cyclic structure that sterically hinders entry into the protease active site while maintaining fit for the 

-lactamase, resulting in superior selectivity [1, 3].

Experimental Protocols for Validation

As a researcher, you must validate the cross-reactivity of


-CVBBA in your specific assay buffer, as pH significantly alters boronate affinity (boronates bind more tightly at higher pH where the transition from trigonal to tetrahedral is favored).
Protocol A: The "Dual-Plate" Selectivity Screen

This protocol allows simultaneous assessment of on-target potency and off-target liability.

Materials:

  • Buffer: 50 mM HEPES, pH 7.5, 0.01% Triton X-100 (Avoid phosphate buffers as phosphate can compete with boronates).

  • Enzymes: Recombinant KPC-2 (Target), Bovine

    
    -Chymotrypsin (Off-Target Control).
    
  • Substrates: Nitrocefin (for KPC-2), Suc-AAPF-pNA (for Chymotrypsin).

Workflow:

  • Preparation: Prepare a 10 mM stock of

    
    -CVBBA in DMSO.
    
  • Dilution: Create a 2-fold serial dilution series ranging from 100

    
    M to 0.1 nM.
    
  • Pre-incubation (Critical Step):

    • Incubate Enzyme + Inhibitor for 10 minutes at 25°C.

    • Note: Boronic acids are slow-binding inhibitors. Immediate substrate addition will yield inaccurate

      
       values.
      
  • Reaction Initiation: Add respective substrates (

    
     concentrations).
    
  • Detection: Monitor Absorbance (482 nm for Nitrocefin; 405 nm for pNA) kinetically for 20 minutes.

  • Analysis: Fit data to the Morrison equation for tight-binding inhibitors (KPC-2) and standard

    
     curves for Chymotrypsin.
    
Experimental Logic Visualization

Protocol cluster_Assay Parallel Assay Setup Start Start: o-CVBBA Stock Dilution Serial Dilution (DMSO) Start->Dilution Target_Arm Target Arm: KPC-2 Enzyme Dilution->Target_Arm OffTarget_Arm Off-Target Arm: Chymotrypsin Dilution->OffTarget_Arm Incubation Equilibrium Phase (10 min @ 25°C) Target_Arm->Incubation OffTarget_Arm->Incubation Substrate Add Substrate: Nitrocefin (Target) / pNA (Off-Target) Incubation->Substrate Readout Kinetic Readout (OD482 / OD405) Substrate->Readout Decision Calculate Selectivity Index (SI = IC50_OT / IC50_Target) Readout->Decision

Caption: Workflow for determining the Selectivity Index (SI). An SI < 100 indicates high risk of off-target effects in complex biological systems.

Expert Commentary & Recommendations

When to use -CVBBA:
  • Crystallography: It is an excellent tool for obtaining high-resolution structures of the transition state in Class A enzymes due to its simplified structure compared to bulky clinical inhibitors [5].

  • Mechanistic Probing: Useful for studying the role of residues like Asn170 in stabilizing the inhibitor carboxylate.

When to Avoid -CVBBA:
  • Cell-Based Toxicity Assays: Due to the moderate serine protease inhibition, high concentrations (>50

    
    M) may induce cytotoxicity unrelated to 
    
    
    
    -lactamase inhibition, confounding results.
  • Clinical Development: The acyclic nature leads to lower metabolic stability and higher cross-reactivity compared to cyclic boronates like Vaborbactam [3, 4].

Final Verdict:


-CVBBA is a potent in vitro tool but lacks the requisite selectivity for in vivo efficacy without significant structural optimization (e.g., cyclization).

References

  • Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid

    
    -Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases." Journal of Medicinal Chemistry. Link
    
  • Docquier, J. D., & Mangani, S. (2018).

    
    -lactamase inhibitor discovery and development." Drug Resistance Updates. Link
    
  • Cahill, S. T., et al. (2017). "Cyclic Boronic Acids as Biologically Active Scaffolds." Chemical Reviews. Link

  • Philipp, M., & Bender, M. L. (1971).[1] "Inhibition of serine proteases by arylboronic acids."[1][2][3] Proceedings of the National Academy of Sciences. Link

  • Caselli, E., et al. (2019). "Phenylboronic Acids Probing Molecular Recognition against Class A and Class C ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -lactamases." Biomolecules.[3][4][5][6][7] Link
    

Sources

Strategic Selection: Boronic Acids vs. Boronic Esters in High-Fidelity Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Prodrug" Analogy

In the landscape of palladium-catalyzed cross-coupling, the choice between a Boronic Acid and a Boronic Ester is rarely a matter of simple preference—it is a strategic decision between kinetic reactivity and thermodynamic stability.

Think of Boronic Acids as the "active drug": they are highly potent and atom-economical but suffer from poor shelf-life, variable stoichiometry (due to boroxine formation), and difficult purification. Think of Boronic Esters (specifically Pinacol and MIDA) as "prodrugs": they mask the reactive center, enabling robust purification and storage, but often require an "activation step" (hydrolysis or specific transmetallation conditions) to participate in the catalytic cycle.

This guide dissects the mechanistic nuances, stability profiles, and purification strategies to empower you to select the correct reagent for your specific synthetic bottleneck.

Part 1: Mechanistic Divergence & Reactivity

The "Hydrolysis Gap"

For decades, it was dogma that boronic esters must hydrolyze to the free boronic acid in situ before transmetallation could occur. Recent kinetic studies, notably by Lloyd-Jones et al., have revised this view. While hydrolysis is a dominant pathway in aqueous base, direct transmetallation of the ester is possible via an oxo-palladium pathway, though it is kinetically slower than the acid pathway due to steric bulk around the boron center.

Key Mechanistic Insights:
  • Lewis Acidity: Boronic acids are more Lewis acidic than their ester counterparts, facilitating faster coordination to the hard base (OH⁻/OR⁻) to form the reactive tetrahedral "ate" complex.

  • The Boroxine Equilibrium: Free boronic acids exist in a dynamic equilibrium with their trimeric anhydrides (boroxines). This complicates stoichiometry calculations, whereas esters (like Bpin) are monomeric.

  • Atom Economy: Boronic acids offer superior atom economy.[1] A Pinacol ester generates high-molecular-weight waste (pinacol) that can chelate catalysts or inhibit downstream steps.

Visualization: The Dual-Pathway Catalytic Cycle

The following diagram illustrates the bifurcation where Esters can either hydrolyze (Pathway A) or react directly (Pathway B), while Acids enter directly.

SuzukiMechanism Pd_Ox Pd(II)-X (Oxidative Addition Complex) Transmetallation Transmetallation Pd_Ox->Transmetallation Base Base (OH-) BoronicEster Boronic Ester (R-B(pin)) Hydrolysis Hydrolysis (Rate Limiting for MIDA) BoronicEster->Hydrolysis Pathway A (Aqueous) Ate_Complex_Ester [R-B(pin)(OH)]- Sterically Hindered 'Ate' BoronicEster->Ate_Complex_Ester Pathway B (Anhydrous/Direct) BoronicAcid Boronic Acid (R-B(OH)2) Ate_Complex_Acid [R-B(OH)3]- Activated 'Ate' Complex BoronicAcid->Ate_Complex_Acid + OH- Hydrolysis->BoronicAcid Ate_Complex_Acid->Transmetallation Fast Ate_Complex_Ester->Transmetallation Slow (Steric Drag) Product Coupled Product (R-R') Transmetallation->Product

Figure 1: The Dual-Pathway Mechanism. Note that while Esters can react directly (Pathway B), the Acid pathway (via Hydrolysis) is often kinetically favored in aqueous conditions.

Part 2: Performance Matrix

The following table synthesizes experimental data comparing the three dominant forms: Free Acid, Pinacol Ester (Bpin), and MIDA Boronate.

FeatureBoronic Acid (R-B(OH)₂)Pinacol Ester (R-Bpin)MIDA Boronate
Reactivity (Transmetallation) High. Fast formation of 'ate' complex.Moderate. Slower due to steric bulk of pinacol.Latent. Must hydrolyze to acid first (Slow Release).
Stability (Shelf) Low. Prone to dehydration (boroxines) and oxidation.High. Stable to air/moisture.Very High. Indefinite shelf life; air stable.
Protodeboronation Resistance Variable. Rapid for 2-heterocycles.[2]Good. Generally better, but 2-pyridyl Bpin is still unstable.Excellent. The sp³ boron is protected from protonolysis.
Purification Difficult. Streaks on silica; often requires crystallization.[3]Moderate. Silica stable, but can "over-adsorb" or co-elute with pinacol.Excellent. Silica stable; orthogonal solubility.
Atom Economy High. Byproduct is Boric Acid/Salts.[1][4]Low. Generates Pinacol (MW 118).Low. Generates MIDA (MW 147).
Best Use Case Simple substrates; Large scale (cost-sensitive).Complex intermediates; Late-stage functionalization.Iterative synthesis; Unstable heterocycles.

Part 3: Purification & Workup Strategies[5]

One of the most significant operational differences is purification.

The "Sticky" Pinacol Problem

While Bpin esters are generally stable on silica, they suffer from two issues:

  • Over-adsorption: They can streak or adhere irreversibly to active silica sites.

  • Pinacol Contamination: The pinacol byproduct is semi-volatile and difficult to separate from non-polar products.

Expert Tip: Boric Acid Impregnated Silica To prevent streaking and loss of Bpin esters during chromatography, use silica gel impregnated with boric acid.[5] The boric acid occupies the active silanol sites that would otherwise bind the boronic ester.

  • Method: Slurry silica in a 5% boric acid/methanol solution, remove solvent, and dry at 120°C. Use this stationary phase for flash chromatography [1].

The MIDA Solution

MIDA boronates possess a unique "switchable" polarity. They are highly polar but soluble in organic solvents like acetone/THF, yet insoluble in ether.

  • Purification: They can often be purified by simple precipitation (dissolve in minimal acetone, crash out with diethyl ether) or standard silica chromatography (eluting with EtOAc/MeCN).

Part 4: Experimental Protocols

Protocol A: Synthesis of Pinacol Boronic Esters (Miyaura Borylation)

Use this when the boronic acid is commercially unavailable or unstable.

Reagents: Aryl Halide (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), KOAc (3.0 equiv), Pd(dppf)Cl₂ (3 mol%). Solvent: 1,4-Dioxane or DMSO (Anhydrous).

  • Setup: Charge a dry Schlenk flask with Aryl Halide, B₂pin₂, and KOAc.

  • Degas: Evacuate and backfill with Argon (3x). Add Pd catalyst last to minimize oxidation.

  • Solvent: Add sparged solvent.

  • Reaction: Heat to 80-100°C. Monitor by TLC/LCMS.

    • Note: The reaction turns black upon completion (precipitation of Pd black).

  • Workup: Filter through Celite to remove inorganic salts. Concentrate.

  • Purification: Flash chromatography (See "Boric Acid Silica" tip above).

Protocol B: Comparative Suzuki Coupling (Acid vs. Ester)

A standardized protocol to test reactivity differences.

Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), DME/H₂O (2:1).

  • Preparation: Prepare two parallel reactions.

    • Vial A: Phenylboronic Acid (1.5 equiv).

    • Vial B: Phenylboronic acid pinacol ester (1.5 equiv).

  • Execution: Add Aryl Bromide (1.0 equiv) and catalyst to both. Heat to 80°C.

  • Sampling: Take aliquots at 15 min, 1 hr, and 4 hrs.

  • Analysis:

    • Observation: Vial A (Acid) will typically reach conversion faster (within 1 hr).

    • Observation: Vial B (Ester) may show a lag phase unless a stronger base (e.g., Ba(OH)₂) is used to accelerate hydrolysis/activation.

Part 5: Decision Matrix (Visual Guide)

Use this logic flow to select the correct reagent for your synthesis.

SelectionLogic Start Start: Select Boron Source IsCommercial Is the Boronic Acid commercially available? Start->IsCommercial IsUnstable Is the substrate unstable? (e.g., 2-pyridyl, vinyl) IsCommercial->IsUnstable Yes MakeEster Synthesize Ester IsCommercial->MakeEster No AcidRoute Use Boronic Acid IsUnstable->AcidRoute No (Stable Aryl) UseMIDA Use MIDA Boronate (Slow Release / Protected) IsUnstable->UseMIDA Yes (Highly Unstable) Iterative Do you need Iterative Cross-Coupling? MakeEster->Iterative Iterative->UseMIDA Yes UseBpin Use Pinacol Ester (Bpin) (Robust / Standard) Iterative->UseBpin No

Figure 2: Strategic Decision Tree for Boron Reagent Selection.

References

  • Hitosugi, S. et al. (2012).[6] "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Chemistry Letters.

  • Lloyd-Jones, G. C. et al. (2021).[7] "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society.[8] [9]

  • Thomas, A. A. & Denmark, S. E. (2016). "Pre-transmetalation intermediates in the Suzuki-Miyaura reaction." Science.

  • Burke, M. D. et al. (2015). "Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization." Macromolecules.

  • Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.

Sources

Technical Comparison Guide: In-Vitro vs. In-Vivo Profile of 2-(2-Carboxyvinyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Lactamase Inhibitors

Executive Summary

2-(2-Carboxyvinyl)benzeneboronic acid (2-CVBA) represents a critical class of acyclic boronic acid transition-state analogs . Unlike "suicide inhibitors" (e.g., Clavulanic acid) that permanently acylate the active site, 2-CVBA forms a reversible, covalent tetrahedral adduct with the catalytic serine residue of


-lactamases.

While 2-CVBA demonstrates nanomolar potency in-vitro against Class A (KPC-2, GES-5) and Class C (AmpC) enzymes, its in-vivo utility is limited by pharmacokinetics and stability compared to newer cyclic boronates (e.g., Vaborbactam). This guide analyzes this disconnect, providing protocols to utilize 2-CVBA effectively as a chemical probe for resistance profiling.

Mechanistic Basis: The Boron-Serine Trap

To understand the performance gap, one must understand the binding mode. 2-CVBA mimics the high-energy tetrahedral intermediate formed during


-lactam hydrolysis.
Mechanism of Action

The boron atom acts as an electrophile, accepting a lone pair from the active site Serine (e.g., Ser70 in Class A). This transforms the boron from a trigonal planar (


) geometry to a tetrahedral (

) geometry, "locking" the enzyme.

MOA Enzyme Free Beta-Lactamase (Active Serine-OH) Complex Tetrahedral Adduct (Boron sp3 - Mimics Transition State) Enzyme->Complex Nucleophilic Attack (Ser-O -> B) Inhibitor 2-CVBA (Trigonal Boron sp2) Inhibitor->Complex Binding Hydrolysis Slow Dissociation (Reversible) Complex->Hydrolysis k_off Hydrolysis->Enzyme Regeneration

Figure 1: Mechanism of Action. The transition from sp2 to sp3 hybridization mimics the acylation transition state, inhibiting the enzyme without hydrolysis.

In-Vitro Performance: Potency & Spectrum

In controlled buffer systems, 2-CVBA outperforms many legacy inhibitors against serine carbapenemases.

Comparative Efficacy Data

The following table synthesizes


 (Inhibition Constant) values, illustrating the potency of 2-CVBA compared to standard controls.
Feature2-CVBA (Probe) Clavulanic Acid (SOC) Vaborbactam (Clinical)
Class A (KPC-2) High Potency (

)
Resistant (Hydrolyzed)Ultra-High (

)
Class A (GES-5) High Potency (

)
Variable High Potency
Class C (AmpC) Moderate-High (

)
No Activity High Potency
Class B (MBLs) Inactive Inactive Inactive
Binding Mode Reversible Covalent (Acyclic)Irreversible AcylationReversible Covalent (Cyclic)

Key Insight: The ortho-carboxyvinyl group in 2-CVBA provides specific electrostatic interactions with residues Arg220 and Thr235 in KPC-2, enhancing affinity significantly over unsubstituted phenylboronic acid.

In-Vivo Profile: The Pharmacokinetic Barrier

Despite high in-vitro potency, 2-CVBA is rarely used as a therapeutic agent in animal models. This section explains the "Translation Gap."

Chemical Instability & Clearance
  • Deboronation: Acyclic boronic acids are susceptible to oxidative deboronation in the liver (CYP450 metabolism), rapidly clearing the active pharmacophore.

  • pH Sensitivity: The equilibrium between the boronic acid (active) and boronate anion is pH-dependent. In the acidic microenvironment of certain tissues, cell permeability drops.

Toxicity Risks
  • Off-Target Binding: Unlike cyclic boronates (Vaborbactam), which are structurally constrained to fit specific

    
    -lactamase pockets, acyclic analogs like 2-CVBA act as "promiscuous" electrophiles. They can bind to host serine proteases (e.g., chymotrypsin), leading to higher potential toxicity in murine models.
    
Comparison to Clinical Success (Vaborbactam)

Vaborbactam solved the 2-CVBA problems by cyclizing the boron into a ring structure. This constraint:

  • Increases specificity for bacterial enzymes.

  • Improves metabolic stability.

  • Enhances outer membrane permeability in Gram-negatives.

Experimental Protocols

Protocol A: Determination of (In-Vitro)

Purpose: Quantify the affinity of 2-CVBA against purified KPC-2 or AmpC using a reporter substrate (Nitrocefin).

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 0.01% Triton X-100.

  • Substrate: Nitrocefin (

    
     stock).
    
  • Enzyme: Purified KPC-2 (approx. 1-5 nM final concentration).

  • Inhibitor: 2-CVBA (Serial dilutions: 0.01

    
     to 100 
    
    
    
    ).

Workflow:

Assay Step1 Pre-Incubation (Enzyme + 2-CVBA) 10 mins @ 25°C Step2 Substrate Addition (Add Nitrocefin) Step1->Step2 Equilibrium Step3 Kinetic Read (Abs @ 482nm for 5 mins) Step2->Step3 Hydrolysis Step4 Data Analysis (Dixon Plot / IC50) Step3->Step4 Calculate Ki

Figure 2: Kinetic Assay Workflow. Pre-incubation is critical for boronic acids to allow formation of the covalent adduct.

Step-by-Step:

  • Preparation: Dilute KPC-2 enzyme in Assay Buffer.

  • Inhibition: Add 2-CVBA at varying concentrations to the enzyme.

  • Equilibration: Incubate for 10 minutes. Note: Boronic acids can be slow-binding; immediate substrate addition may underestimate potency.

  • Initiation: Add Nitrocefin (final conc.

    
    ).
    
  • Measurement: Monitor absorbance at 482 nm (red shift upon hydrolysis) every 10 seconds for 5 minutes.

  • Calculation: Plot

    
     vs. [I] to determine 
    
    
    
    , then convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: Synergism Checkerboard (MIC Reduction)

Purpose: Verify if 2-CVBA restores antibiotic activity in whole cells (e.g., K. pneumoniae).

  • Plate Setup: Use a 96-well plate.

  • Antibiotic Gradient: Add Ceftazidime (0.125 - 128

    
    ) along the X-axis.
    
  • Inhibitor Fixed: Add 2-CVBA at a fixed concentration (e.g.,

    
    ) or in a gradient along the Y-axis.
    
  • Inoculum: Add

    
     CFU/mL of bacterial suspension.
    
  • Incubation: 18-24 hours at 37°C.

  • Readout: Determine the MIC of Ceftazidime alone vs. Ceftazidime + 2-CVBA. A reduction of

    
    -fold indicates significant inhibition.
    

References

  • Prati, F., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. PMC.

    • Key Data: Establishes values for ortho-substituted boronic acids against KPC-2 and GES-5.
  • Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases. Journal of Medicinal Chemistry.

    • Key Data: Contrasts acyclic vs. cyclic boronates and details the development of Vaborbactam.
  • Drawz, S. M., & Bonomo, R. A. (2010). Three Decades of β-Lactamase Inhibitors. Clinical Microbiology Reviews.

    • Key Data: Comprehensive review of inhibitor mechanisms including boronic acids.[1]

  • Cahill, S. T., et al. (2019). Will morphing boron-based inhibitors beat the β-lactamases? Current Opinion in Chemical Biology.[1]

    • Key Data: Explains the sp2-to-sp3 transition mechanism.

Sources

The Selectivity Profile of 2-(2-Carboxyvinyl)benzeneboronic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Boronic Acids in Combating Antibiotic Resistance

The relentless rise of antibiotic resistance, particularly against β-lactam antibiotics, necessitates the exploration of novel inhibitory scaffolds. Boronic acids have emerged as a promising class of reversible covalent inhibitors targeting key bacterial enzymes involved in cell wall biosynthesis, namely serine β-lactamases and penicillin-binding proteins (PBPs).[1] This guide provides a comprehensive analysis of the selectivity profile of a specific phenylboronic acid derivative, 2-(2-Carboxyvinyl)benzeneboronic acid, a compound that has demonstrated significant inhibitory potential.

This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis of this compound against established β-lactam antibiotics, provides detailed experimental protocols for assessing inhibitor selectivity, and discusses potential off-target activities to guide future research and development efforts.

Comparative Selectivity Analysis: this compound vs. Standard-of-Care β-Lactams

The inhibitory activity of this compound has been characterized against a panel of clinically relevant serine β-lactamases, revealing a potent and selective profile. This section compares its performance against two widely used β-lactam antibiotics: meropenem, a broad-spectrum carbapenem, and ceftazidime, a third-generation cephalosporin.

Primary Target Inhibition: Serine β-Lactamases

This compound exhibits potent inhibition against Class A and Class C β-lactamases. Notably, it demonstrates sub-micromolar affinity for the GES-5 extended-spectrum β-lactamase (ESBL).

InhibitorEnzyme ClassEnzymeKi (μM)IC50 (μM)Reference
This compound Class AGES-50.11-[2]
Class AKPC-22.3-[3]
Class CAmpC0.7-[3]
Meropenem Class AKPC-2-≤0.06 (MIC90)[4]
Class ATEM-1--
Class CAmpC--
Ceftazidime Class AKPC-2->32 (MIC)[5]
Class ATEM-1--
Class CAmpC--

Note: A comprehensive dataset for direct Ki or IC50 comparison across all compounds and enzymes is not available in the public domain. MIC (Minimum Inhibitory Concentration) values are provided for clinical context where available.

Penicillin-Binding Protein (PBP) Inhibition

While direct inhibitory data for this compound against a wide range of PBPs is not yet available, studies on other phenylboronic acids suggest potential activity.[6] For comparison, the IC50 values for meropenem and ceftazidime against key PBPs from Pseudomonas aeruginosa are presented below.

InhibitorTarget PBPIC50 (μg/mL)Reference
Meropenem PBP30.08[7][8]
Ceftazidime PBP30.1[7][8]

Further research is required to fully characterize the PBP inhibition profile of this compound.

Potential Off-Target Activities: A Note of Caution

The versatility of the boronic acid moiety and the overall structure of this compound suggest the possibility of off-target activities. It has been reported as a key intermediate in the synthesis of anticoagulant pharmaceuticals targeting serine proteases like thrombin, and in the development of Pim-2 kinase inhibitors.[9] However, direct experimental data on the inhibitory activity of this compound against these targets is currently lacking. Researchers should be mindful of these potential off-target effects in their investigations.

Experimental Protocols for Selectivity Profiling

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro assays to determine inhibitor selectivity.

Workflow for Determining Inhibitor Selectivity

G cluster_0 Phase 1: Primary Target Assays cluster_1 Phase 2: Off-Target Assays cluster_2 Phase 3: Data Analysis P1_1 β-Lactamase Inhibition Assay (Nitrocefin) P3_1 Determine IC50 / Ki values P1_1->P3_1 P1_2 PBP Competition Assay (Bocillin-FL) P1_2->P3_1 P1_3 L,D-Transpeptidase Activity Assay P1_3->P3_1 P2_1 Pim-2 Kinase Assay P2_1->P3_1 P2_2 Thrombin Inhibition Assay P2_2->P3_1 P3_2 Compare potencies across all targets P3_1->P3_2 P3_3 Establish Selectivity Profile P3_2->P3_3

Figure 1. A generalized workflow for determining the selectivity profile of an inhibitor.

β-Lactamase Inhibition Assay (Nitrocefin-based)

This assay relies on the chromogenic cephalosporin substrate, nitrocefin, which changes color from yellow to red upon hydrolysis by a β-lactamase.

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2, AmpC)

  • Nitrocefin solution (typically 50-100 µM in assay buffer)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • This compound (test inhibitor)

  • 3-Aminophenylboronic acid (negative control)

  • Meropenem or Ceftazidime (positive control inhibitors)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Prepare a serial dilution of the test inhibitor, negative control, and positive control inhibitors in assay buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution to triplicate wells. Include wells with assay buffer only as a no-inhibitor control.

  • Add 80 µL of the purified β-lactamase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of the nitrocefin solution to each well.

  • Immediately measure the change in absorbance at 486 nm over time (e.g., every 30 seconds for 10 minutes) using a spectrophotometer in kinetic mode.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the initial velocity as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

  • If desired, the inhibition constant (Ki) can be determined by performing the assay with varying substrate concentrations and applying the Cheng-Prusoff equation.

Penicillin-Binding Protein (PBP) Competition Assay

This assay measures the ability of an inhibitor to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to PBPs in bacterial membranes.

Materials:

  • Bacterial membrane preparation containing PBPs (e.g., from E. coli or P. aeruginosa)

  • Bocillin-FL (fluorescent penicillin probe)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • This compound (test inhibitor)

  • 3-Aminophenylboronic acid (negative control)

  • Meropenem or Ceftazidime (positive control inhibitors)

  • SDS-PAGE gels and imaging system

Procedure:

  • Prepare a serial dilution of the test inhibitor, negative control, and positive control inhibitors.

  • In microcentrifuge tubes, pre-incubate the bacterial membrane preparation with the different concentrations of inhibitors for 30 minutes at 37°C.

  • Add Bocillin-FL to a final concentration of 25 µM and incubate for an additional 10 minutes at 37°C.

  • Stop the labeling reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a gel imaging system.

  • Quantify the fluorescence intensity of each PBP band for each inhibitor concentration.

  • Plot the fluorescence intensity as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each PBP.

Visualization of PBP Competition Assay Workflow

G start Start: Bacterial Membrane Prep incubate_inhibitor Incubate with serial dilutions of test/control inhibitors start->incubate_inhibitor add_bocillin Add Bocillin-FL (fluorescent probe) incubate_inhibitor->add_bocillin stop_reaction Quench reaction with SDS-PAGE buffer add_bocillin->stop_reaction sds_page Separate proteins by SDS-PAGE stop_reaction->sds_page visualize Visualize fluorescent bands (Gel Imager) sds_page->visualize quantify Quantify band intensity visualize->quantify analyze Plot intensity vs. concentration and determine IC50 quantify->analyze end End: PBP Selectivity Profile analyze->end

Figure 2. Step-by-step workflow for the PBP competition assay.

Conclusion and Future Directions

This compound presents a compelling profile as a selective inhibitor of key bacterial serine β-lactamases, with demonstrated potency against clinically significant enzymes like GES-5, KPC-2, and AmpC. Its performance, particularly against GES-5, suggests a potential advantage over some established β-lactam antibiotics.

However, this guide also highlights critical knowledge gaps that warrant further investigation. A comprehensive selectivity panel, including a broader range of β-lactamases and, crucially, various PBPs and L,D-transpeptidases, is necessary to fully delineate its spectrum of activity. Furthermore, the potential for off-target inhibition of mammalian enzymes such as Pim-2 kinase and thrombin must be experimentally addressed to assess its therapeutic window.

The experimental protocols provided herein offer a robust framework for researchers to undertake these critical next steps. By systematically characterizing its full inhibitory profile, the scientific community can better evaluate the potential of this compound and its derivatives as next-generation antibiotics in the ongoing battle against antimicrobial resistance.

References

  • Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. MDPI. [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Semantic Scholar. [Link]

  • Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase. PubMed. [Link]

  • 3-[-(E)-2-Carboxyvinyl]benzeneboronic acid. MySkinRecipes. [Link]

  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. PMC. [Link]

  • An update on β-lactamase inhibitor discovery and development. Usiena air - Unisi. [Link]

  • β-Lactamase Inhibitors To Restore the Efficacy of Antibiotics against Superbugs. ACS Publications. [Link]

  • Characteristics of Meropenem Heteroresistance in Klebsiella pneumoniae Carbapenemase (KPC)-Producing Clinical Isolates of K. pneumoniae. PMC. [Link]

  • k inact / K I Value Determination for Penicillin-Binding Proteins in Live Cells. ResearchGate. [Link]

  • Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. PMC. [Link]

  • Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. PLOS One. [Link]

  • Tackling the Antibiotic Resistance Caused by Class A β-Lactamases through the Use of β-Lactamase Inhibitory Protein. MDPI. [Link]

  • Beta-Lactamases Inhibitors: A Perspective on the Existing and the Potential Admixtures to Synergize Beta-lactams Versus Resistant Superbugs.. Bioscience Research. [Link]

  • Pharmacodynamic Evaluation of the Potential Clinical Utility of Fosfomycin and Meropenem in Combination Therapy against KPC-2-Producing Klebsiella pneumoniae. PMC. [Link]

  • Antimicrobial activity of ceftazidime-avibactam against KPC-2-producing Enterobacterales: a cross-combination and dose-escalation titration study with relebactam and vaborbactam. PMC. [Link]

  • Population Pharmacokinetics/Pharmacodynamics and Clinical Outcomes of Meropenem in Critically Ill Patients. ASM Journals. [Link]

  • In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae. Frontiers. [Link]

  • Evaluation of ceftazidime/avibactam in combination with colistin against KPC-2-producing Klebsiella pneumoniae in static and dynamic time-kill experiments. PMC. [Link]

  • Molecular Characterization of KPC-2 and CMY AmpC Beta Lactamases in Ceftazidime-Avibactam Resistant Klebsiella pneumoniae in a Tertiary Care Hospital. PMC. [Link]

  • Is meropenem MIC increase against KPC-producing Klebsiella pneumoniae correlated with increased resistance rates against other antimicrobials with Gram-negative activity?. PubMed. [Link]

  • Overexpression of KPC contributes to ceftazidime-avibactam heteroresistance in clinical isolates of carbapenem-resistant Klebsiella pneumoniae. Frontiers. [Link]

  • Is meropenem MIC increase against KPC-producing Klebsiella pneumoniae correlated with increased resistance rates against other antimicrobials with Gram-negative activity?. PubMed. [Link]

  • PIM Kinase Binding Assay: LC3K assay: PIM-1, -2, and -3 enzy.... EMBL-EBI. [Link]

  • Thrombin Induces COX-2 and PGE2 Expression via PAR1/PKCalpha/MAPK-Dependent NF-kappaB Activation in Human Tracheal Smooth Muscle Cells. PMC. [Link]

  • Structure-based virtual screening towards the discovery of novel thrombin inhibitors with Anti-HCC activities. Frontiers. [Link]

  • Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus. Pharmakeftiki. [Link]

  • Phenyl boronic acids development led to validated leads active in clinical strains overexpressing KPC-2: a step against bacterial resistance. ResearchGate. [Link]

  • Computational and biological profile of boronic acids for the detection of bacterial serine- and metallo-β-lactamases. NIH. [Link]

  • Identification of 2-(4′-carboxyphenyl)-6-indolopyrazines as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ResearchGate. [Link]

  • Research Article Thrombin Induces COX-2 and PGE Expression via PAR1/ PKCalpha/MAPK-Dependent NF-kappaB Activation in Human Trach. Semantic Scholar. [Link]

  • Determination of inhibition constants for β-lactamases Inhibition.... ResearchGate. [Link]

  • Thrombin Inhibition Prevents Endothelial Dysfunction and Reverses 20-HETE Overproduction without Affecting Blood Pressure in Angiotensin II-Induced Hypertension in Mice. MDPI. [Link]

  • Binding assay for characterization of protein kinase inhibitors possessing sub-picomolar to sub-millimolar affinity. PubMed. [Link]

  • Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma. Nature. [Link]

  • PIM Kinases as Potential Biomarkers and Therapeutic Targets in Inflammatory Arthritides. MDPI. [Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Royal Society of Chemistry. [Link]

  • Boronic acid building blocks: tools for sensing and separation. ResearchGate. [Link]

  • 4-(Carboxyvin-2-Yl)Phenylboronic Acid. PubChem. [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Carboxyvinyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(2-Carboxyvinyl)benzeneboronic acid, grounding procedural steps in the principles of chemical safety and regulatory compliance. Our commitment to safety and environmental stewardship is as paramount as the scientific advancements we strive to achieve.

Understanding the Hazard Profile of this compound

Before any disposal procedure, a thorough understanding of the chemical's hazards is essential. This compound is an irritant, and its hazard profile dictates the necessary safety precautions and disposal pathway.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryGHS Hazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1][2]

Based on these classifications, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of in regular trash or flushed down the drain.[3] Improper disposal can lead to health hazards, environmental damage, and legal repercussions.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper disposal begins with personal protection.[4] Before handling this compound for disposal, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact.[3][6]

  • Body Protection: A fully fastened lab coat is required to protect from contamination.[3][6]

  • Respiratory Protection: While handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust, a NIOSH-approved respirator is recommended.[2]

All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the safe and compliant disposal of this compound and its associated waste.

3.1. Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safety and compliant disposal.[7]

  • Solid Waste:

    • Collect un-used or expired this compound, and any contaminated consumables (e.g., weigh boats, contaminated paper towels) in a designated, sealable container for solid hazardous waste.[3]

    • This container should be made of a compatible material, such as high-density polyethylene (HDPE).[8]

    • Line the container with a clear plastic bag for ease of disposal.[9] Never use black plastic or biohazard bags for chemical waste.[9]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealable container for liquid hazardous waste.[3]

    • Use a funnel to prevent spills when transferring liquid waste.[3] Do not leave the funnel in the waste container.[7]

    • Ensure the container is compatible with the solvents used in the solution.

3.2. Waste Container Labeling

Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and essential for safety.[7][10][11]

Your hazardous waste label must include:

  • The words "Hazardous Waste".[7]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]

  • An accurate estimation of the concentration or percentage of the chemical in the waste.[7]

  • The date accumulation started.

  • The associated hazards (e.g., "Irritant").[11]

3.3. Storage of Hazardous Waste

Proper storage of hazardous waste pending disposal is crucial to prevent accidents and ensure compliance.

  • Secure Storage: Store waste containers in a designated and secure area, away from general laboratory traffic.[8]

  • Segregation: Store containers of this compound waste segregated by hazard class. For example, keep it separate from strong oxidizing agents, strong acids, and strong bases.[7][8]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment, such as a chemical-resistant tub, to contain any potential leaks.[8]

  • Closed Containers: Keep waste containers tightly sealed at all times, except when adding waste.[7]

3.4. Arranging for Disposal

Hazardous waste must be disposed of through a licensed and certified hazardous waste facility.

  • Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS department is the primary resource for arranging hazardous waste disposal.[3] They will provide guidance on your institution's specific procedures and schedule for waste pickup.

  • Manifesting: For transport to a disposal facility, hazardous waste must be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste from its point of generation to its final destination.[10] Your EHS department will typically handle this documentation.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • If a small amount of this compound is spilled and can be cleaned up in a short amount of time, trained personnel may do so.[8]

    • Ensure you are wearing the appropriate PPE.[8]

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled hazardous waste container.[2][8]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[8]

    • Decontaminate the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's EHS department immediately.[3]

    • Prevent others from entering the contaminated area.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_type Waste Characterization cluster_collection Collection cluster_final_steps Final Procedures start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused chemical, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealable solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealable liquid hazardous waste container liquid_waste->collect_liquid store_waste Store waste in a designated, secure, and segregated area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Regulatory Framework

The disposal of hazardous chemicals is regulated by several federal and state agencies. Key regulations include:

  • Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA provides a "cradle to grave" framework for managing hazardous waste.[12]

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[13][14][15][16]

It is imperative that all laboratory personnel are trained on these regulations and their institution's specific CHP.[10][16]

References

  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. Available at: [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • IsoLab. (2021, June 23). Boric Acid.
  • University of Washington. (n.d.). Standard Operating Procedure (SOP) Template for Particularly Hazardous Substances (PHS). Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Available at: [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Available at: [Link]

  • Chemtalk. (2022, April 29). Boric acid. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. OSHA FactSheet. Available at: [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Available at: [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: Chemical Hygiene Plan. OSHA FactSheet. Available at: [Link]

  • Spill Containment, LLC. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Available at: [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.